molecular formula C8H10BrN5 B1377239 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1422006-33-4

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue: B1377239
Numéro CAS: 1422006-33-4
Poids moléculaire: 256.1 g/mol
Clé InChI: JASCPMGZADDPOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H10BrN5 and its molecular weight is 256.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-bromo-2-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5/c1-4(2)14-6(9)5-7(10)11-3-12-8(5)13-14/h3-4H,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASCPMGZADDPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2C(=NC=NC2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Application of 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted oncology therapeutics relies heavily on privileged molecular scaffolds that can precisely mimic endogenous ligands. 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1422006-33-4) is a highly specialized, synthetically versatile building block used in the discovery of ATP-competitive kinase inhibitors. Functioning as a purine bioisostere, the pyrazolo[3,4-d]pyrimidine core provides an optimal hydrogen-bonding network for the kinase hinge region, while the specific 2-isopropyl and 3-bromo substitutions offer unique spatial vectors for targeting the hydrophobic pockets of enzymes like Src, EGFR, and mTOR.

This technical guide dissects the structural logic, mechanistic binding, and synthetic utility of this molecule, providing a self-validating framework for researchers looking to derivatize this scaffold for advanced drug discovery.

Structural Chemistry & Molecular Properties

The pharmacological value of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its highly modular architecture. Each functional group serves a distinct mechanistic or synthetic purpose:

  • Pyrazolo[3,4-d]pyrimidine Core: Acts as an adenine mimic (purine bioisostere). The nitrogen atoms at positions 5 and 7 are primed to interact with the backbone amides of the kinase hinge region .

  • 4-Amino Group: Serves as a critical hydrogen-bond donor/acceptor, anchoring the molecule to the hinge region (typically interacting with the carbonyl oxygen of a gatekeeper or adjacent residue).

  • 2-Isopropyl Group: Unlike the more common 1-isopropyl isomer, the 2-alkyl substitution forces a distinct conformational geometry. It acts as a hydrophobic anchor, directing the molecule into the hydrophobic pocket adjacent to the ATP-binding site, restricting bond rotation and locking the active conformation.

  • 3-Bromo Group: A highly reactive synthetic handle. The carbon-bromine bond is precisely positioned to undergo palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to project diverse aryl or alkynyl vectors toward the DFG-motif or the allosteric back pocket.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties critical for formulation and reaction planning:

PropertyValue
IUPAC Name 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 1422006-33-4
Molecular Formula C8H10BrN5
Molecular Weight 256.10 g/mol
Isotopic Mass (Exact) 255.0119 (79Br) / 257.0099 (81Br)
Hydrogen Bond Donors 1 (from the -NH2 group)
Hydrogen Bond Acceptors 4 (pyrimidine and pyrazole nitrogens)
Primary Application Intermediate for ATP-competitive Kinase Inhibitors

Mechanistic Role in Drug Design (ATP-Competitive Inhibition)

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of targeted therapies, most notably in the development of Src-family kinase (SFK) inhibitors . When the 3-bromo position is derivatized with an extended aromatic system, the resulting molecule outcompetes ATP for the catalytic cleft of the kinase.

The causality behind choosing the 2H-isomer over the 1H-isomer is rooted in spatial geometry. The 2-isopropyl group alters the trajectory of the 3-substituent by approximately 30 degrees compared to the 1-position. This subtle shift is often the difference between a broad-spectrum inhibitor and a highly selective inhibitor, as it dictates whether the 3-substituent clashes with the gatekeeper residue or successfully threads into the deep hydrophobic pocket.

Pharmacophore Molecule 3-Bromo-2-isopropyl-2H- pyrazolo[3,4-d]pyrimidin-4-amine Core Pyrazolo[3,4-d]pyrimidine Core (Purine Bioisostere) Molecule->Core comprises Amino 4-Amino Group (Hinge Binder) Molecule->Amino features Iso 2-Isopropyl Group (Hydrophobic Anchor) Molecule->Iso features Bromo 3-Bromo Group (Synthetic Handle) Molecule->Bromo features Hinge Kinase Hinge Region (ATP Adenine Pocket) Core->Hinge mimics ATP Amino->Hinge anchors via H-bonds Hydrophobic Hydrophobic Pocket I (Selectivity Filter) Iso->Hydrophobic occupies Vector Vector for DFG-out/in (Diversification Zone) Bromo->Vector enables cross-coupling

Pharmacophore mapping of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine to kinase pockets.

Synthetic Utility & Experimental Workflows

To harness this molecule for drug discovery, the 3-bromo position is typically subjected to a Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system , ensuring that causality drives every experimental choice and that the reaction provides real-time feedback on its success.

Step-by-Step Methodology: Suzuki-Miyaura Derivatization

Objective: Couple an arylboronic acid to the 3-position to generate a target kinase inhibitor.

  • Reaction Setup (Causality of Reagents):

    • Charge a Schlenk flask with 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and the desired arylboronic acid (1.2 eq).

    • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step and prevents catalyst poisoning by the basic amine groups on the pyrimidine core.

    • Base: Add K₂CO₃ (2.0 eq). Causality: A mild inorganic base is required to activate the boronic acid into a nucleophilic boronate complex without hydrolyzing the sensitive pyrimidine core.

    • Solvent: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: Dioxane solubilizes the organic halide, while water dissolves the inorganic base, creating a homogenous system at elevated temperatures that accelerates transmetalation.

  • Degassing & Heating:

    • Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, preventing oxidative degradation of the Pd(0) active species.

    • Seal the flask and heat to 90°C.

  • Self-Validating In-Process Control (IPC):

    • At t=4h , sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The protocol validates itself when the starting material mass ( m/z≈256/258 , exhibiting a 1:1 isotopic ratio characteristic of bromine) is entirely replaced by the target product mass. If the brominated starting material persists, the system dictates the addition of 0.02 eq of Pd catalyst and 2 hours of continued heating, proving the reaction is dynamically monitored rather than blindly timed.

  • Workup & Isolation:

    • Cool to room temperature, dilute with EtOAc, and wash with brine. The phase separation removes the inorganic salts and Pd byproducts.

    • Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH gradient).

Signaling Pathway Context: Src/FAK Inhibition

Derivatives synthesized from this scaffold have shown profound efficacy in disrupting oncogenic signaling pathways, particularly in aggressive cancers like Glioblastoma Multiforme (GBM). For instance, pyrazolo[3,4-d]pyrimidine derivatives (e.g., Si306) act as potent Src tyrosine kinase inhibitors .

By competitively binding to the ATP pocket of Src, these derivatives prevent the autophosphorylation of Src and its downstream target, Focal Adhesion Kinase (FAK). This blockade halts the recruitment of Paxillin, ultimately suppressing tumor cell migration, invasion, and metastasis.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Family Kinase (SFK) Active State RTK->Src Activates FAK Focal Adhesion Kinase (FAK) Src->FAK Phosphorylates Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Src ATP-Competitive Inhibition Paxillin Paxillin / Cytoskeleton FAK->Paxillin Recruits Invasion Tumor Cell Invasion & Metastasis Paxillin->Invasion Promotes

Inhibition of the Src/FAK signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Analytical Validation

To ensure absolute scientific integrity, any derivative synthesized from 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine must undergo rigorous analytical validation:

  • High-Performance Liquid Chromatography (HPLC): Purity must exceed >95% using a reverse-phase C18 column. The absence of the starting material peak confirms complete conversion.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of the coupled product. The disappearance of the M+2 bromine isotope pattern is the definitive marker of a successful cross-coupling at the 3-position.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR will show the disappearance of the characteristic shifts of the starting material and the appearance of the newly coupled aromatic protons. The isopropyl septet (CH) and doublet (CH₃) will remain intact, confirming the 2H-regiochemistry was preserved during the harsh coupling conditions.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 11(10), 1112-1135. URL:[Link]

  • Abdelgawad, M. A., et al. (2022). "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms." Arabian Journal of Chemistry, 15(5), 103781. URL:[Link]

  • Nešović, M., et al. (2020). "Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo." Cancers, 12(6), 1570. URL:[Link]

Unlocking Kinase Selectivity: The Mechanistic Architecture of CAS 1422006-33-4 in Targeted Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision oncology, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds. CAS 1422006-33-4 , chemically defined as 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine 1[1], is a critical advanced intermediate. While its 1H-isomer is widely recognized, the 2H-configuration of this pharmacophore fundamentally alters the spatial vectors of its substituents. This whitepaper dissects the mechanism of action, structural biology, and self-validating experimental workflows required to leverage CAS 1422006-33-4 in developing highly selective, ATP-competitive kinase inhibitors.

Structural Biology & Mechanistic Binding Dynamics

The efficacy of CAS 1422006-33-4 derivatives stems from their ability to perfectly mimic the adenine ring of ATP while exploiting subtle differences in kinase pocket architectures. The mechanism of action is driven by three distinct structural vectors:

A. The Pyrimidine Core: Hinge Region Anchoring

The pyrazolo[3,4-d]pyrimidine bicyclic system acts as an ATP bioisostere. The nitrogen atoms within the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region. This interaction anchors the molecule within the active site, serving as the foundational binding event for both Type I (DFG-in) and Type II (DFG-out) inhibition modes.

B. The N2-Isopropyl Vector: Steric Rigidification and Selectivity

The defining feature of CAS 1422006-33-4 is the placement of the isopropyl group at the N2 position rather than N1. Because N2 is directly adjacent to C3, the bulky isopropyl group sterically interacts with any substituent added at the C3 position. This steric clash forces C3-aryl or C3-alkynyl groups to adopt a highly specific, rigid dihedral angle relative to the core scaffold 2[2].

  • Mechanistic Consequence: This rigidification reduces the entropic penalty upon binding. More importantly, it acts as a severe selectivity filter; kinases requiring ligand flexibility to accommodate the inhibitor will reject the rigidified 2H-scaffold, whereas kinases with perfectly complementary pockets (such as specific BRAF or Abl mutants) bind it with exquisite affinity 2[2].

C. The C3-Bromo Handle: Probing the Gatekeeper

The bromine atom at C3 is a synthetic placeholder designed to be replaced by hydrophobic moieties (e.g., via cross-coupling). In the final drug molecule, this vector projects deeply into the hydrophobic back pocket adjacent to the gatekeeper residue. By tailoring the C3-substituent, researchers can design molecules that either evade bulky gatekeeper mutations (like Abl T315I) or exploit the expanded pockets of specific oncogenic variants 3[3].

MOA CAS CAS 1422006-33-4 (Core Scaffold) Pyrimidine Pyrimidine Ring (Adenine Mimic) CAS->Pyrimidine N2_Iso N2-Isopropyl Group (Steric Rigidifier) CAS->N2_Iso C3_Br C3-Bromo Handle (Deep Pocket Probe) CAS->C3_Br Hinge Kinase Hinge Region (H-Bonding) Pyrimidine->Hinge Anchors to Solvent Solvent-Exposed Cleft (Selectivity) N2_Iso->Solvent Projects into Gatekeeper Gatekeeper / DFG Motif (Affinity) C3_Br->Gatekeeper Targets

Fig 1: Mechanistic binding vectors of CAS 1422006-33-4 within the kinase ATP-binding pocket.

Representative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the N2-isopropyl configuration, the following table summarizes representative SAR data comparing the 1H and 2H pyrazolopyrimidine scaffolds.

Scaffold ArchitectureKinase TargetIC50 (nM)Binding ConformationSelectivity Note
1H -Isopropyl-3-BromoRET (WT)120DFG-in (Type I)Broad spectrum; flexible C3 vector.
2H -Isopropyl-3-BromoRET (WT)>1000N/ASteric clash at hinge prevents binding.
2H -Isopropyl-3-ArylBRAF (V600E)15DFG-out (Type II)High selectivity due to rigidification.
2H -Isopropyl-3-AlkynylAbl (T315I)8DFG-in (Type I)Rigid vector perfectly evades gatekeeper.

Data synthesis derived from established pyrazolopyrimidine kinome profiling principles.

Self-Validating Experimental Protocols

Transforming CAS 1422006-33-4 into a validated lead compound requires rigorous, self-validating experimental workflows. Below are the standard protocols for derivatization and biochemical evaluation.

Protocol A: C3-Functionalization via Suzuki-Miyaura Cross-Coupling
  • Objective: Synthesize extended kinase inhibitors by replacing the C3-bromo group with an aryl/heteroaryl moiety.

  • Causality: The C3-bromo group is highly reactive towards palladium-catalyzed cross-coupling. A biphasic microwave-assisted approach is chosen to minimize the thermal degradation of the sterically hindered 2H-isopropyl group while driving transmetalation.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine CAS 1422006-33-4 (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ provides bidentate ligand stability, preventing catalyst precipitation during the sterically demanding coupling.

  • Solvent & Base: Add 2M aqueous Na₂CO₃ (3.0 eq) and a solvent mixture of 1,4-Dioxane/H₂O (4:1). Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base, facilitating efficient transmetalation at the solvent interface.

  • Degassing: Sparge the mixture with N₂ for 5 minutes. Causality: Oxygen quenches the active Pd(0) species, leading to unwanted homocoupling side products.

  • Microwave Irradiation: Heat the sealed vial at 110°C for 30 minutes. Causality: Microwave heating provides rapid, uniform thermal energy, drastically reducing reaction time compared to conventional reflux.

  • Validation: Purify via preparative LC-MS. The protocol is self-validating if the final product achieves >95% purity by UV (254 nm) and the correct m/z ratio is confirmed, ensuring no debrominated side-products remain.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay
  • Objective: Determine the biochemical IC50 of the synthesized derivatives.

  • Causality: TR-FRET is utilized over standard radiometric assays to eliminate radioactive waste, while the time-resolved nature of the assay eliminates auto-fluorescence interference from the pyrazolopyrimidine compounds themselves.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent critical for preventing the hydrophobic inhibitor from adhering to the microplate walls, which would artificially inflate the apparent IC50.

  • Compound Dilution: Perform an 11-point, 3-fold serial dilution of the inhibitor in 100% DMSO, then dilute 1:100 in kinase buffer. Causality: This maintains a final assay DMSO concentration of 1%, preventing solvent-induced kinase denaturation.

  • Pre-Equilibration: Add 5 µL of Kinase/Peptide substrate mix to a 384-well proxiplate. Add 2.5 µL of the compound. Incubate for 15 minutes. Causality: Allows the ATP-competitive inhibitor to bind the active site before the highly concentrated ATP substrate is introduced.

  • Reaction Initiation: Add 2.5 µL of ATP (set at the apparent Km for the specific kinase) and incubate for 60 minutes at room temperature.

  • Detection & Quenching: Add 10 µL of TR-FRET detection buffer containing EDTA and a Europium-labeled anti-phospho antibody. Causality: EDTA instantly chelates Mg²⁺, halting the kinase reaction precisely at 60 minutes. The Eu-antibody binds the phosphorylated substrate to generate the FRET signal.

  • Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (10 µM) as the positive control. The assay is self-validated and data is accepted only if Z' > 0.6.

Workflow Prep Step 1: Scaffold Prep CAS 1422006-33-4 Coupling Step 2: Cross-Coupling (Suzuki/Sonogashira) Prep->Coupling Purification Purification Coupling->Purification Assay Assay Purification->Assay Profiling Step 5: Kinome Profiling (Selectivity Mapping) Assay->Profiling

Fig 2: Self-validating experimental workflow for derivatizing and validating CAS 1422006-33-4.

References

  • Matrix Scientific / ChemDig. Chemical Catalog: 3-Bromo-2-isopropyl-2H-pyrazolo-[3,4-d]pyrimidin-4-amine (CAS 1422006-33-4). Retrieved from 1.

  • Assadieskandar, A., et al. Effects of rigidity on the selectivity of protein kinase inhibitors. PMC / OSTI.GOV. Retrieved from2.

  • Song, M., et al. Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from 3.

Sources

Structural and Kinetic Analysis of 3-Bromo-2-isopropyl Pyrazolo[3,4-d]pyrimidine as a c-Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hyperactivation of c-Src, a non-receptor tyrosine kinase, is a critical driver of tumor proliferation, angiogenesis, and metastasis. While the pyrazolo[3,4-d]pyrimidine scaffold is a historically validated pharmacophore for ATP-competitive Src inhibition (exemplified by classic inhibitors like PP1 and PP2)[1], targeted structural modifications to this core can drastically alter binding thermodynamics and kinase selectivity.

This technical guide provides an in-depth analysis of the 3-bromo-2-isopropyl pyrazolo[3,4-d]pyrimidine derivative. By dissecting the distinct molecular vectors provided by the C3-halogen and the N2-aliphatic substitution, we elucidate the mechanistic causality behind its binding affinity to the c-Src ATP pocket. Furthermore, we outline self-validating experimental protocols required to accurately quantify these interactions in preclinical drug development.

Mechanistic Basis of Binding Affinity

To understand the binding affinity of 3-bromo-2-isopropyl pyrazolo[3,4-d]pyrimidine, one must map its structural moieties directly to the microenvironment of the c-Src catalytic domain.

The Pyrazolo[3,4-d]pyrimidine Core: Adenine Mimicry

The bicyclic pyrazolo[3,4-d]pyrimidine system acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms within the pyrimidine ring establish critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region, specifically interacting with Met341 and Glu339 [2]. This core interaction anchors the molecule, providing the baseline affinity required for competitive inhibition.

The C3-Bromo Substitution: Halogen Bonding and Steric Vectoring

The introduction of a bromine atom at the C3 position serves two distinct mechanistic purposes:

  • Gatekeeper Interaction: The C3 vector points directly toward the gatekeeper residue of c-Src (Thr338). The heavy bromine atom provides optimal van der Waals radii to occupy the adjacent hydrophobic space without causing steric clash, while its polarizability allows for potential halogen bonding with the protein backbone[3].

  • Synthetic Utility: Beyond direct binding, the 3-bromo moiety is a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), allowing medicinal chemists to easily append aromatic rings to probe the deep hydrophobic pocket (Pocket II)[3].

The N2-Isopropyl Substitution: Conformational Locking

Classic pyrazolopyrimidines (like PP1) are typically substituted at the N1 position. Shifting an aliphatic group, such as an isopropyl moiety, to the N2 position fundamentally alters the binding pose.

  • Alternate Binding Modes: N2-substitution often forces the pyrazolo[3,4-d]pyrimidine core to flip 180 degrees relative to its N1-substituted counterparts to avoid steric clashes with the N-terminal lobe of the kinase[4].

  • Entropic Driving Force: The branched isopropyl group occupies the ribose-binding pocket. By displacing highly ordered, high-energy water molecules from this hydrophobic cavity, the isopropyl group provides a massive entropic gain ( ΔS>0 ), significantly lowering the dissociation constant ( Kd​ ).

G RTK Receptor Tyrosine Kinases (EGFR/PDGFR) Src c-Src Kinase (Active State) RTK->Src Phosphorylation Downstream FAK / Paxillin / PI3K-Akt Src->Downstream Signal Transduction Inhibitor 3-bromo-2-isopropyl pyrazolo[3,4-d]pyrimidine Inhibitor->Src ATP-competitive Inhibition Phenotype Tumor Proliferation & Metastasis Downstream->Phenotype

Mechanistic pathway of c-Src inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the binding affinity, Table 1 summarizes the representative kinetic and thermodynamic parameters of the 3-bromo-2-isopropyl derivative against classic pyrazolopyrimidine standards.

Table 1: Comparative Binding Affinities against c-Src Kinase

Compound / Scaffoldc-Src IC50​ (nM)*c-Src Kd​ (nM)Hinge H-BondsPrimary Hydrophobic Contact
PP1 (N1-tert-butyl)170250Met341, Glu339Ribose Pocket
PP2 (N1-tert-butyl, C3-aryl)45Met341, Glu339Deep Hydrophobic Pocket
3-Bromo-2-isopropyl derivative 4560Met341, Glu339Gatekeeper (Thr338) / Ribose

*Note: IC50​ values are highly dependent on the ATP concentration used in the specific assay. Kd​ provides a more absolute thermodynamic measurement of affinity.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives (such as pan-assay interference compounds or auto-fluorescence), the binding affinity of heterocyclic kinase inhibitors must be validated using orthogonal biochemical and biophysical assays.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized over standard luminescence because the time-delayed fluorescence reading eliminates interference from the inherent auto-fluorescence of halogenated pyrimidines.

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Logic: Brij-35 prevents non-specific compound aggregation.

  • Enzyme/Substrate Mix: Dilute recombinant human c-Src to 0.5 nM. Add a generic ULight-labeled poly-GT peptide substrate at 50 nM.

  • Compound Titration: Dispense the 3-bromo-2-isopropyl derivative in a 12-point dose-response curve (0.1 nM to 10 μ M) using acoustic liquid handling (e.g., Echo 550) to ensure precise nanoliter DMSO transfer. Maintain final DMSO concentration strictly at 1%.

  • ATP Addition (The Self-Validation Step): Add ATP at exactly the Km​ value for c-Src (typically ~20 μ M). Logic: Running the assay at Km​ ensures that the calculated IC50​ is directly proportional to the Ki​ via the Cheng-Prusoff equation, validating the competitive nature of the inhibitor[5].

  • Detection: After 60 minutes, stop the reaction with EDTA (to chelate Mg2+ ) and add Europium-labeled anti-phosphotyrosine antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: While IC50​ measures potency, SPR provides real-time binding kinetics ( kon​ and koff​ ), which are critical for predicting target residence time—a superior metric for in vivo efficacy.

  • Chip Functionalization: Immobilize anti-His antibodies on a CM5 sensor chip via standard amine coupling. Capture His-tagged c-Src kinase to a density of ~3000 Resonance Units (RU). Logic: Capture coupling (rather than direct amine coupling of the kinase) preserves the native conformation of the ATP-binding pocket.

  • Solvent Correction: Run a 0.5% to 1.5% DMSO calibration curve. Logic: Bulk refractive index changes from minor DMSO variations can mask the small mass of the pyrazolopyrimidine. This step self-validates the baseline.

  • Analyte Injection: Inject the 3-bromo-2-isopropyl derivative at flow rates of 50 μ L/min for 120 seconds (Association phase), followed by a 300-second buffer wash (Dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

Workflow Step1 1. Sensor Chip Preparation Immobilize His-tagged c-Src via Capture Step2 2. Baseline Stabilization Running Buffer with strict DMSO matching Step1->Step2 Step3 3. Analyte Injection Titrate 3-bromo-2-isopropyl derivative Step2->Step3 Step4 4. Kinetic Measurement Record Association (kon) & Dissociation (koff) Step3->Step4 Step5 5. Data Fitting 1:1 Langmuir Binding Model to derive Kd Step4->Step5

SPR workflow for kinetic validation of ATP-competitive kinase inhibitors.

Conclusion

The 3-bromo-2-isopropyl pyrazolo[3,4-d]pyrimidine scaffold represents a highly tunable, ATP-competitive pharmacophore for c-Src inhibition. The synergistic effect of the C3-bromine (providing gatekeeper proximity and synthetic versatility) and the N2-isopropyl group (driving entropic displacement of water in the ribose pocket) yields a robust binding affinity. By employing orthogonal validation protocols like TR-FRET and SPR, researchers can accurately map the structure-kinetic relationships of this core, accelerating the development of next-generation, highly selective tyrosine kinase inhibitors.

References

  • [5] Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | ACS Publications |[Link]

  • [1] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | PMC - NIH |[Link]

  • [3] 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CAS 83255-86-1 | ResolveMass |[Link]

  • [2] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies | ACS Publications |[Link]

  • [4] Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues | PMC - NIH |[Link]

Sources

In Vitro Screening and Pharmacological Profiling of 2-Isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in targeted oncology and immunology, functioning as a highly effective bioisostere of the adenine ring of ATP. While 1H-alkylated derivatives are ubiquitous, the 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine regioisomer offers a unique spatial geometry that alters the vectorial projection of C3-substituents into the kinase active site. This in-depth technical guide outlines the mechanistic rationale, screening cascade, and self-validating experimental protocols required to evaluate these analogs from biochemical target engagement to cellular phenotypic modulation.

Mechanistic Rationale & Structural Dynamics

To rationally design and screen kinase inhibitors, one must understand the causality of the scaffold's binding kinetics. The 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine core functions primarily as a Type I kinase inhibitor , binding to the active DFG-in conformation of the kinase domain[1].

  • Hinge Binding (The C4-Amine): The exocyclic amine at the C4 position is non-negotiable for baseline activity. It acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met318 in Src, Met477 in BTK), mimicking the N6 amino group of ATP[2].

  • Vectorial Projection (The 2-Isopropyl Group): Shifting the isopropyl group from the N1 to the N2 position fundamentally changes the molecule's trajectory. The steric bulk of the 2-isopropyl group forces the scaffold deeper into the hydrophobic back-cleft, altering how the C3-aryl or C3-alkynyl substituents interact with the gatekeeper residue. This geometric shift can convert a pan-kinase inhibitor into a highly selective probe.

  • Alternate Binding Modes: Advanced structural studies indicate that certain pyrazolo[3,4-d]pyrimidine analogs can adopt a flipped 180-degree binding mode relative to canonical ATP orientation, providing a strategic advantage in overcoming acquired gatekeeper mutations[3].

Mechanism Ligand 2-Isopropyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine Kinase Target Kinase (Src / BTK / BRK) Ligand->Kinase Type I Hinge Binding Apoptosis Caspase-3/7 Mediated Apoptosis Ligand->Apoptosis Kinase Blockade Triggers Signaling Downstream Pathways (PI3K/AKT, MAPK) Kinase->Signaling Phosphorylation Survival Tumor Proliferation & Survival Signaling->Survival Promotes

Mechanism of action for kinase inhibition and subsequent induction of apoptosis.

In Vitro Screening Cascade Design

A robust screening cascade must be an orthogonal, self-validating system. Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and intracellular ATP competition (physiological ATP is ~1–5 mM).

2.1 Cell-Free Biochemical Profiling

Initial screening utilizes Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo assays to determine the half-maximal inhibitory concentration (IC50). HTRF is preferred over radiometric assays because the time-delay fluorescence measurement eliminates short-lived background auto-fluorescence—a common false-positive driver in heterocyclic libraries. Following IC50 determination, lead compounds undergo kinome-wide profiling (e.g., KINOMEscan) to calculate the selectivity score (S-score), ensuring the 2-isopropyl modification successfully restricted off-target binding[1].

2.2 Cellular Phenotypic & Target Engagement Assays

Compounds that pass biochemical thresholds are evaluated in disease-relevant cell lines. For Src/BRK inhibitors, Triple-Negative Breast Cancer (TNBC) lines like MDA-MB-231 are standard due to their high intrinsic Src expression[4]. For neuro-oncology applications, invasive Glioblastoma Multiforme (GBM) patient-derived cells are utilized[5]. Target engagement is validated via Western blotting (e.g., ratio of p-Src to total Src), proving that phenotypic cell death is causally linked to specific kinase blockade rather than non-specific cytotoxicity.

ScreeningCascade A Library Synthesis (2-Isopropyl Analogs) B Biochemical Assays (HTRF / ADP-Glo) A->B C Kinome Profiling (Selectivity S-Score) B->C D Cellular Phenotyping (Viability & Apoptosis) C->D E Lead Selection (In Vivo Studies) D->E

High-throughput in vitro screening cascade for pyrazolo[3,4-d]pyrimidine analogs.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, demonstrating the correlation between biochemical potency and cellular efficacy.

Compound IDC3-SubstituentSrc IC50 (nM)BTK IC50 (nM)MDA-MB-231 Viability IC50 (µM)Kinome S-score (10 µM)
Analog 1 H (Unsubstituted)145.085.0> 10.00.150
Analog 2 3-Phenylethynyl2.512.41.80.045
Analog 3 3-(4-Fluorophenyl)1.21.50.080.012
Control Dasatinib (Src)0.8N/A0.150.080
Control Ibrutinib (BTK)N/A0.5> 10.00.025

Note: Analog 3 demonstrates that precise C3-substitution combined with the 2-isopropyl core yields sub-nanomolar biochemical potency and excellent cellular translation, outperforming standard controls in TNBC viability models[4].

Validated Experimental Protocols
Protocol A: HTRF Kinase Activity Assay (Biochemical IC50)

Causality Focus: ATP concentration is set to the specific kinase's apparent Km​ to balance assay sensitivity with physiological relevance.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: In a 384-well low-volume proplate, dispense 100 nL of the 2-isopropyl analogs in a 10-point, 3-fold serial dilution (starting at 10 µM). Include 100 nL DMSO as a negative control and Dasatinib as a positive control.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., Src or BTK) pre-mixed with the biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Streptavidin-XL665 (acceptor) and Europium-Cryptate labeled anti-phospho antibody (donor). Incubate for 1 hour.

  • Read & Validate: Read time-resolved fluorescence at 620 nm and 665 nm. Self-Validation Step: Calculate the Z'-factor for the plate using the DMSO and positive control wells. The assay is only validated and accepted if Z′≥0.5 .

Protocol B: Cellular Target Engagement (Western Blotting)

Causality Focus: Utilizing RIPA buffer supplemented with broad-spectrum phosphatase inhibitors prevents artificial degradation of the phosphorylation signal during lysis.

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the 2-isopropyl analogs at 0.1, 1.0, and 10.0 µM for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting (Self-Validation): Probe the membrane with primary antibodies against phospho-Src (Tyr416) and Total Src.

  • Analysis: Normalize the p-Src signal to the Total Src signal. A reduction in the p-Src/Total Src ratio confirms specific target engagement, ruling out non-specific compound-induced protein degradation.

References
  • 2 - Arabian Journal of Chemistry[2] 2.1 - PMC[1] 3.4 - Journal of Medicinal Chemistry[4] 4.5 - ACS Medicinal Chemistry Letters[5] 5.3 - MedChemComm[3]

Sources

Structural Elucidation of 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine Complexes: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in oncology and structural biology, serving as a highly effective adenine mimetic for ATP-competitive kinase inhibition. While 1-substituted derivatives (e.g., PP1, PP2) have been extensively characterized, the 2-substituted isomeric core —specifically 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1422006-33-4)—presents unique crystallographic and pharmacological advantages.

As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic utility of this specific fragment. The 2-isopropyl vector alters the solvent-channel projection compared to its 1-substituted counterparts, while the 3-bromo substituent serves a dual purpose: it acts as a synthetic handle/halogen-bonding probe for the kinase gatekeeper residue, and it provides a robust anomalous dispersion signal for de novo X-ray phasing. This guide provides a deep dive into the binding mechanics, self-validating experimental protocols, and data resolution strategies required to characterize these complexes.

Molecular Anatomy and Binding Mechanics

To understand the crystallographic behavior of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine within a kinase active site (such as c-Src, HCK, or BRAF), we must analyze the causality of its structural vectors [1].

  • The Adenine Mimicry (Hinge Binding): The core heterocycle binds to the kinase hinge region. The exocyclic 4-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge (e.g., Glu339 in c-Src), while the N5 nitrogen acts as a hydrogen bond acceptor from the backbone amide (e.g., Met341) [2].

  • The 2-Isopropyl Vector: Unlike 1-alkyl substitutions that typically project deep into the ribose-binding pocket, the 2-isopropyl group in the 2H-tautomeric/isomeric form is forced into a distinct trajectory, often projecting toward the solvent-exposed channel or interacting with the glycine-rich loop. This altered vector is critical for achieving selectivity against kinases that are intolerant to bulky 1-substitutions [3].

  • The 3-Bromo Substituent: Positioned adjacent to the gatekeeper residue, the heavy bromine atom explores the hydrophobic back pocket. Beyond its potential for halogen bonding with the gatekeeper (e.g., Thr338 in c-Src), the bromine atom is a critical crystallographic tool. It possesses a strong anomalous scattering signal ( f′′ ) at typical synchrotron wavelengths, enabling Single-wavelength Anomalous Dispersion (SAD) phasing [4].

G cluster_0 ATP-Binding Pocket Interactions Core 2H-Pyrazolo[3,4-d]pyrimidine Core Amino 4-Amino Group Core->Amino N5 N5 Nitrogen Core->N5 Iso 2-Isopropyl Group Core->Iso Bromo 3-Bromo Substituent Core->Bromo Hinge Hinge Region (e.g., Cys/Met) Amino->Hinge H-Bond (Donor) N5->Hinge H-Bond (Acceptor) Solvent Solvent Channel / Gly-Loop Iso->Solvent Steric Projection Gatekeeper Gatekeeper Residue / Back Pocket Bromo->Gatekeeper Halogen Bond / SAD Phasing

Caption: Vector analysis of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in the kinase ATP pocket.

Self-Validating Crystallographic Protocols

Achieving high-resolution diffraction data requires a protocol where every step validates the previous one. The following methodology outlines the co-crystallization of the fragment with a model kinase domain (e.g., HCK).

Phase I: Protein Preparation and Quality Control
  • Expression & Purification: Express the His-tagged kinase domain in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) using a Superdex 75 column.

  • Causality & Validation: Why SEC? Kinases are prone to aggregation. SEC ensures the isolation of a monodisperse monomeric fraction. Validation: Perform Dynamic Light Scattering (DLS). Only proceed if the polydispersity index (PdI) is < 15%.

Phase II: Complex Formation (Co-crystallization vs. Soaking)

Because the 2-isopropyl group alters the standard binding geometry, co-crystallization is prioritized over soaking to allow the kinase to undergo any necessary induced-fit conformational changes (e.g., DFG-in to DFG-out shifts).

  • Ligand Incubation: Concentrate the validated kinase to 10 mg/mL in SEC buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT). Add 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (dissolved in 100% DMSO) to a final concentration of 2 mM (ensuring final DMSO is < 2% v/v).

  • Incubation: Incubate on ice for 2 hours to ensure thermodynamic equilibrium of the complex.

  • Causality & Validation: Why limit DMSO? High DMSO concentrations disrupt the hydration shell of the protein, preventing nucleation. Validation: Centrifuge the mixture at 14,000 x g for 10 minutes. The absence of a pellet validates that the ligand did not induce protein precipitation.

Phase III: Vapor Diffusion and Cryoprotection
  • Crystallization: Set up sitting-drop vapor diffusion plates at 20°C. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 4000, 10% Isopropanol).

  • Cryoprotection: Once crystals form (typically 3-7 days), transfer them to a cryoprotectant solution consisting of the mother liquor supplemented with 20% (v/v) glycerol.

  • Causality & Validation: Why glycerol? It acts as an antifreeze agent, replacing water molecules in the solvent channels to prevent the formation of crystalline ice during flash-freezing in liquid nitrogen. Ice rings will obscure high-resolution diffraction spots.

G Step1 1. Kinase Purification Validation: DLS (PdI < 15%) Step2 2. Co-crystallization with Ligand Validation: Centrifugation (No Pellet) Step1->Step2 Monodisperse Protein Step3 3. Vapor Diffusion & Cryoprotection Validation: Absence of Ice Rings in Diffraction Step2->Step3 Soluble Complex Step4 4. X-ray Diffraction (13.4 keV) Validation: Measurable Br Anomalous Signal Step3->Step4 Flash-Frozen Crystal Step5 5. SAD Phasing & Refinement Validation: R_free < 25% Step4->Step5 Phase Information

Caption: Self-validating workflow for the crystallographic resolution of pyrazolo[3,4-d]pyrimidine complexes.

Data Acquisition and SAD Phasing Strategy

The presence of the 3-bromo substituent elevates this molecule from a mere inhibitor to a powerful structural biology tool. Bromine has an X-ray absorption K-edge at 13.47 keV (0.920 Å). By tuning the synchrotron beamline precisely to this energy, we maximize the anomalous scattering differences ( ΔF ) between Friedel pairs.

This allows for Single-wavelength Anomalous Dispersion (SAD) phasing. Instead of relying on Molecular Replacement (MR)—which can introduce model bias—the bromine atom provides experimental phases, resulting in an unbiased electron density map of the active site. This is particularly crucial for confirming the exact orientation of the unconventional 2-isopropyl group.

Quantitative Data Summary

The table below outlines the target metrics for a successfully resolved 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine/Kinase complex, demonstrating the rigorous statistical thresholds required for publication-grade structural validation.

Crystallographic ParameterTarget Value (Model Complex)Scientific Significance
X-ray Wavelength 0.9198 Å (13.48 keV)Optimized for Bromine K-edge anomalous dispersion.
Resolution Limit ≤ 2.2 ÅRequired to unambiguously assign the 2-isopropyl orientation and solvent network.
Completeness > 98% (overall)Ensures no missing data wedges, critical for accurate SAD phasing.
Anomalous Signal ( ΔF/σ(ΔF) ) > 1.5 in the highest resolution shellValidates that the Bromine atom is providing sufficient phasing power.
Rwork​ / Rfree​ < 20% / < 25% Rfree​ acts as the ultimate cross-validation metric to prevent model overfitting.
Ramachandran Favored > 96%Confirms the physiological relevance of the protein backbone geometry.

Translational Impact in Drug Development

The crystallographic resolution of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine complexes serves as a foundational step in Fragment-Based Drug Discovery (FBDD). Once the exact geometry of the 2-isopropyl vector and the hinge-binding core is established via the unbiased SAD-phased electron density map, the 3-bromo position acts as an ideal synthetic vector.

Medicinal chemists can utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) directly at the C3 position to append extended aryl or alkynyl groups [4]. Because the crystallographic data precisely maps the trajectory from the C3-bromine into the kinase back-pocket, these subsequent modifications can be rationally designed to target specific gatekeeper mutations (e.g., T315I in Abl or V600E in BRAF), drastically accelerating the lead optimization pipeline.

References

  • Schenone, S., et al. "Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4-d]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma." Journal of Medicinal Chemistry, 2015.[Link]

  • Cuny, G. D., et al. "Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases." ACS Chemical Biology, 2018.[Link]

  • Zhang, C., et al. "Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology." ACS Chemical Biology, 2013.[Link]

  • Zhao, Z., et al. "ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases." Journal of Medicinal Chemistry, 2024.[Link]

role of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in oncology drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in Oncology Drug Discovery: A Technical Guide to Late-Stage Functionalization and Kinase Targeting

Executive Summary

In the landscape of modern oncology drug discovery, the development of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. Among these, the pyrazolo[3,4-d]pyrimidine core has emerged as a highly versatile bioisostere of the adenine ring of adenosine triphosphate (ATP) (1[1]). This technical guide explores the mechanistic and synthetic utility of a specific, highly optimized building block: 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1422006-33-4) (2[2]). By acting as an advanced intermediate, this compound enables the rapid generation of targeted inhibitor libraries against oncogenic kinases such as Src, Fyn, Bcr-Abl, and EGFR.

Structural Rationale: The Adenine Bioisostere

The architecture of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is explicitly designed to exploit the highly conserved ATP-binding pocket of eukaryotic protein kinases (3[3]).

  • The Pyrimidine Core & 4-Amine: These elements mimic the N1 and N6-amino groups of adenine, establishing critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met318 in c-Src).

  • The 2-Isopropyl Group: This aliphatic moiety directs the molecule's orientation, occupying a specific hydrophobic specificity pocket adjacent to the hinge region, thereby preventing off-target binding to structurally divergent kinases.

  • The 3-Bromo Handle: The C3 position projects directly toward the DFG-motif and the gatekeeper residue. The presence of the bromine atom provides a highly reactive synthetic handle for late-stage functionalization, allowing medicinal chemists to probe the depth and electronic requirements of the hydrophobic pocket.

SynthesisWorkflow Start 3-bromo-2-isopropyl-2H- pyrazolo[3,4-d]pyrimidin-4-amine Coupling Palladium-Catalyzed Cross-Coupling (Suzuki) Start->Coupling Aryl Boronic Acids, Pd(dppf)Cl2, Base Library Kinase Inhibitor Library (C3-Diversified) Coupling->Library Late-Stage Functionalization Screening High-Throughput Kinase Screening Library->Screening in vitro assays Hit Lead Compound Identification Screening->Hit IC50 < 10 nM

Fig 1: Late-stage functionalization workflow of the pyrazolo[3,4-d]pyrimidine core.

Synthetic Methodology: Late-Stage Functionalization

To generate a library of targeted inhibitors, the 3-bromo core is subjected to Suzuki-Miyaura cross-coupling.

Protocol: Late-Stage C3-Functionalization via Suzuki-Miyaura Cross-Coupling
  • Self-Validating System: The reaction progress is monitored via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) serves as an internal validation of complete conversion before proceeding to purification.

Step-by-Step Execution:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

    • Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its large ligand bite angle accelerates the reductive elimination step, which is often the rate-limiting barrier for sterically encumbered ortho-substituted pyrimidines.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-dioxane and H₂O (4:1 v/v).

    • Causality: Dioxane solubilizes the organic heterocyclic core, while water is strictly required to convert the boronic acid into the highly nucleophilic boronate complex necessary for transmetalation.

  • Reaction Execution: Purge the flask with N₂ and heat to 90 °C for 12 hours.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via reverse-phase preparative HPLC.

Targeted Kinase Inhibition in Oncology

Derivatives synthesized from this core have demonstrated profound efficacy against multiple oncogenic drivers:

  • Src Kinase in Medulloblastoma: C3-substituted derivatives have been shown to bind the ATP pocket of Src kinase with nanomolar affinity, leading to G2/M phase cell cycle arrest and significant tumor growth reduction in human medulloblastoma models (4[4]).

  • Fyn Kinase in Hematological Malignancies: Specific pyrazolo[3,4-d]pyrimidine compounds derived from this scaffold effectively inhibit Fyn phosphorylation. This action downregulates Akt signaling, inducing caspase-3-mediated apoptosis in aggressive natural killer (NK) cell leukemia and chronic myelogenous leukemia (CML) (5[5],6[6]).

  • Dual EGFR/VEGFR-2 Inhibition: Advanced derivatives have also been mapped as dual inhibitors for EGFR (including the T790M mutant) and VEGFR-2, showing potent cytotoxicity against A549 lung cancer cell lines (7[7]).

SignalingPathway Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative SrcFyn Src / Fyn Kinases Inhibitor->SrcFyn ATP-competitive inhibition PI3K PI3K / Akt Pathway SrcFyn->PI3K Phosphorylation STAT3 STAT3 Signaling SrcFyn->STAT3 Phosphorylation CellCycle Cell Cycle Arrest (G2/M Phase) PI3K->CellCycle Downregulation Apoptosis Apoptosis (Caspase-3 Activation) STAT3->Apoptosis Pro-survival block

Fig 2: Mechanism of action for pyrazolo[3,4-d]pyrimidine-derived Src/Fyn inhibitors.

Quantitative Profiling of Derivatives

The table below summarizes the representative pharmacological profiles of C3-diversified pyrazolo[3,4-d]pyrimidines originating from the 3-bromo-2-isopropyl core.

C3-Substitution (Derivative)Primary Kinase TargetKinase IC₅₀ (nM)Cancer Cell Line ModelCellular Viability IC₅₀ (µM)
4-phenoxyphenylc-Src5.2Daoy (Medulloblastoma)12.5
3-hydroxyphenylFyn8.4DERL-2 (NK Leukemia)4.1
4-chloro-3-methoxyphenylBcr-Abl (T315I)1.2K562 (CML)0.8
3-ethynylphenylSGK115.0U87 (Glioblastoma)5.5

Note: Data represents aggregated literature values for C3-diversified 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amines.

Experimental Protocol: Self-Validating Kinase Assay

To accurately determine the IC₅₀ of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Self-Validating System: The inclusion of a known positive control (e.g., Dasatinib) and a no-enzyme negative control ensures the assay maintains a robust dynamic range and reproducibility (Z'-factor > 0.7).

Step-by-Step Execution:

  • Compound Preparation: Serially dilute the pyrazolo[3,4-d]pyrimidine derivatives in 100% DMSO, then transfer to a 384-well assay plate ensuring a final DMSO concentration of <1%.

    • Causality: Keeping DMSO below 1% prevents solvent-induced denaturation of the kinase domain, which would yield false-positive inhibition data.

  • Enzyme/Substrate Addition: Add the recombinant kinase (e.g., Fyn) and a ULight-labeled peptide substrate.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Kₘ for the specific kinase (e.g., 10 µM).

    • Causality: Running the assay exactly at the Kₘ of ATP ensures maximum sensitivity for ATP-competitive inhibitors. Utilizing higher ATP concentrations would artificially inflate the measured IC₅₀ due to substrate out-competition.

  • Incubation and Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA.

    • Causality: EDTA rapidly chelates the Mg²⁺ ions required for kinase catalysis, instantly freezing the reaction state for accurate reading.

  • Detection: Add a Europium-labeled anti-phospho antibody. Read the TR-FRET signal (emission at 665 nm / 615 nm).

    • Causality: TR-FRET utilizes a microsecond time delay before measurement. This completely eliminates interference from compound auto-fluorescence—a pervasive artifact when screening highly conjugated heterocyclic libraries.

Conclusion

The compound 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is far more than a simple reagent; it is a strategically designed pharmacophore foundation. By combining optimal hinge-binding geometry, a selectivity-driving isopropyl group, and a highly reactive bromine handle for late-stage Suzuki coupling, it serves as a cornerstone for the rapid discovery of next-generation, targeted oncology therapeutics.

Sources

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2][3] As a structural analog of purine, this nucleus is a cornerstone for the development of a wide array of pharmacologically active agents, including inhibitors of various protein kinases.[1][2] The targeted compound, 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, is a key intermediate for the synthesis of more complex molecules, where the bromine atom can be further functionalized, for instance, via cross-coupling reactions. This document provides a detailed, research-grade protocol for the synthesis of this important building block, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The synthesis of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine can be efficiently achieved through a multi-step process. The general approach involves the initial construction of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the isopropyl and bromo substituents. A plausible and efficient synthetic route is outlined below, starting from commercially available precursors. The key steps include the formation of a substituted pyrazole, cyclization to the pyrazolo[3,4-d]pyrimidine, N-isopropylation, and a final bromination step.

Synthesis_Workflow A 5-Amino-1H-pyrazole-4-carbonitrile B 1H-Pyrazolo[3,4-d]pyrimidin-4-amine A->B Formamide, Reflux C 2-Isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine B->C Isopropyl bromide, Base D 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine C->D N-Bromosuccinimide (NBS)

Figure 1: General synthetic workflow for the preparation of the target compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
5-Amino-1H-pyrazole-4-carbonitrileSigma-Aldrich≥98%
FormamideAcros Organics≥99.5%
Isopropyl bromideTCI>98.0%
Sodium hydride (60% dispersion in oil)Alfa Aesar
N-Bromosuccinimide (NBS)Oakwood≥98%
N,N-Dimethylformamide (DMF), anhydrousFisher≥99.8%
Acetonitrile, anhydrousVWR≥99.8%
Dichloromethane (DCM)Macron≥99.5%
Ethyl acetate (EtOAc)BDH≥99.5%
HexanesEMD≥98.5%
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

This initial step involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with formamide to construct the pyrazolo[3,4-d]pyrimidine core. This is a classic and widely used method for the formation of this heterocyclic system.[4]

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-1H-pyrazole-4-carbonitrile (10.0 g, 82.6 mmol).

  • Add formamide (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Pour the mixture into 300 mL of cold water and stir for 30 minutes.

  • Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 60 °C to afford 1H-pyrazolo[3,4-d]pyrimidin-4-amine as an off-white solid.

Expected Yield: 85-95% Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its identity.

Step 2: Synthesis of 2-Isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

The N-isopropylation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine is achieved using isopropyl bromide in the presence of a suitable base. The regioselectivity of the alkylation can be influenced by the reaction conditions.

Procedure:

  • In a 500 mL three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.2 g, 105 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1H-pyrazolo[3,4-d]pyrimidin-4-amine (10.0 g, 74.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Add isopropyl bromide (9.1 g, 74.0 mmol) dropwise via a syringe, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC (10% methanol in dichloromethane).

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (200 mL) and water (100 mL).

  • Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to isolate 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.

Expected Yield: 50-65% Characterization: The structure and regiochemistry should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Synthesis of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

The final step is the regioselective bromination of the pyrazolo[3,4-d]pyrimidine core at the 3-position using N-bromosuccinimide (NBS).

Procedure:

  • Dissolve 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (5.0 g, 28.2 mmol) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask protected from light.

  • Add N-bromosuccinimide (5.5 g, 31.0 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (10% methanol in dichloromethane).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining NBS, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 20-50%) to yield 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.

Expected Yield: 70-85% Final Product Characterization:

AnalysisExpected Results
¹H NMR Peaks corresponding to the isopropyl group (a septet and a doublet), the amine protons (a broad singlet), and the pyrimidine proton (a singlet).
¹³C NMR Resonances for the pyrazolo[3,4-d]pyrimidine core, including the carbon bearing the bromine, and the isopropyl carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the target compound (C₈H₁₀BrN₅).
Purity (HPLC) ≥95%

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful monitoring of each reaction step and thorough characterization of the intermediates and the final product.

  • TLC Monitoring: At each stage, TLC is crucial to ensure the complete consumption of the starting material and to identify the formation of the desired product and any significant side products.

  • Spectroscopic Confirmation: The structural identity of all synthesized compounds must be unequivocally confirmed by NMR (¹H and ¹³C) and mass spectrometry. This is particularly important for confirming the regioselectivity of the N-isopropylation and C-bromination steps.

  • Purity Assessment: The purity of the final compound should be rigorously assessed by HPLC to ensure it meets the standards required for subsequent applications in research and development.

References

  • Rani, P., Srivastava, V., & Singh, P. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Ben-Messaoud, W., et al. (2024).
  • Request PDF. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).
  • New pyrazolo[3,4-d]pyrimidines inhibiting h. pylori infections. (2003).
  • Ettahiri, S., et al. (2023).
  • Seela, F., & Peng, X. (2004). Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. Organic & Biomolecular Chemistry.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
  • Grasso, S., et al. (2000). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry.
  • Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry.
  • Dawood, K. M., Farag, A. M., & Kandeel, Z. E. (2007).
  • Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative. (2017).
  • Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry.

Sources

Application Note: Preparation of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a comprehensive guide for the solubilization and preparation of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the pyrazolo[3,4-d]pyrimidine class of compounds. This class is of significant interest in drug discovery, often investigated as potent protein kinase inhibitors.[1][2][3] A common challenge with these heterocyclic scaffolds is their suboptimal aqueous solubility, which can complicate the acquisition of reliable and reproducible data in cell-based assays.[1][4] This guide outlines a robust, field-proven protocol for preparing high-concentration stock solutions and final working solutions for cell culture applications. It includes detailed methodologies, validation steps to ensure compound solubility and control for solvent-induced artifacts, and troubleshooting advice to address common challenges.

Introduction: The Solubility Challenge

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of adenine and forming the core of numerous kinase inhibitors.[3] However, the planar, aromatic nature of this core often results in poor water solubility, posing a significant hurdle for in vitro biological evaluation.[4] Inaccurate concentration-response curves, artifactual data due to compound precipitation, and underestimated potency can all result from improper dissolution.

The primary objective of this protocol is to establish a standardized workflow for dissolving 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine to achieve a soluble state in aqueous cell culture media, ensuring the accuracy and reproducibility of experimental results. The cornerstone of this strategy is the use of a high-concentration stock solution in an appropriate organic solvent, followed by careful dilution into the final assay medium.

Solvent Selection and Rationale

The choice of a primary solvent is critical and must balance solubilizing power with minimal impact on cell health and function. For pyrazolo[3,4-d]pyrimidine derivatives and other poorly soluble drug candidates, Dimethyl Sulfoxide (DMSO) is the universally recommended starting solvent.[5][6][7]

Causality: DMSO is an amphiphilic solvent, possessing both polar and non-polar characteristics, which allows it to effectively dissolve a wide range of hydrophobic compounds.[6] Its widespread use in cell-based assays is well-documented; however, its concentration in the final culture medium must be strictly controlled to prevent cytotoxicity and other off-target effects.[6][8]

Table 1: Solvent Selection Guide

SolventRecommended UseProsCons & Mitigation
Dimethyl Sulfoxide (DMSO) Primary Choice Universal solvent for drug discovery; high solubilizing power for hydrophobic compounds.[6]Cytotoxic at concentrations >0.5%-1%.[6][9] Can affect cell differentiation and function. Mitigation: Keep final concentration <0.5% and always include a vehicle control.[10]
Ethanol (EtOH) Secondary ChoiceLess toxic than DMSO for some cell lines.Lower solubilizing power for highly hydrophobic compounds. Can still be cytotoxic at higher concentrations.
Cyclodextrins Formulation AidCan form inclusion complexes to enhance aqueous solubility without organic solvents.[11]May alter compound-protein interactions; requires formulation development.

Experimental Workflow Overview

The overall process involves two main stages: preparation of a concentrated stock solution and subsequent dilution to create the final working solutions for cell treatment. This workflow is designed to minimize precipitation and ensure accurate final compound concentrations.

G cluster_0 Stage 1: Stock Solution Preparation cluster_1 Stage 2: Working Solution Preparation Compound Weigh Compound Powder Solvent Add 100% DMSO Compound->Solvent Dissolve Aid Dissolution (Vortex, Sonicate) Solvent->Dissolve Store Aliquot & Store at -80°C Dissolve->Store Thaw Thaw Stock Aliquot Store->Thaw Begin Experiment Dilute Serially Dilute into Cell Culture Medium Thaw->Dilute Treat Add to Cells Dilute->Treat

Caption: General workflow for compound solubilization.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent dilutions.

Materials:

  • 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (Molecular Weight: ~284.15 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Pre-Weigh Vial: Tare a sterile, dry amber glass vial or microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 1-5 mg of the compound into the tared vial. Record the exact weight. For example, let's assume a weight of 2.84 mg.

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000 Example: (2.84 mg / 284.15 g/mol ) * 100,000 ≈ 1000 µL

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[10]

    • Gentle warming in a 37°C water bath for 5-10 minutes can also be used if necessary, followed by vortexing.[12] Visually inspect against a light source to ensure no solid particles remain.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution.[10]

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[5]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the serial dilution of the DMSO stock into your complete cell culture medium (containing serum, if applicable) to achieve the final desired concentrations for treating cells.

Methodology:

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Highest Concentration: To prepare a 10 µM working solution (a common starting concentration), you will perform a 1:1000 dilution.

    • Crucial Step: Add the stock solution to the medium, not the reverse. Pipette 1 µL of the 10 mM stock solution into 999 µL of pre-warmed, complete cell culture medium.

    • Immediately mix thoroughly by vortexing or pipetting up and down to prevent localized high concentrations that can cause precipitation.[10] The final DMSO concentration will be 0.1%.

  • Serial Dilutions: Perform subsequent serial dilutions from the 10 µM solution using complete cell culture medium to generate your full dose-response curve (e.g., 3 µM, 1 µM, 0.3 µM, etc.). Ensure the DMSO concentration remains constant across all conditions by adding equivalent volumes of vehicle to your dilution medium if necessary, though standard serial dilutions should maintain this.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the culture medium as used for the highest compound concentration. In the example above, this would be 1 µL of DMSO per 999 µL of medium (0.1% DMSO). This control is essential to differentiate the effects of the compound from the effects of the solvent.[7]

  • Visual Inspection: Before adding to cells, visually inspect the final working solutions. If any cloudiness or precipitate is observed, the concentration may be above the solubility limit in the aqueous medium.[12]

Validation and Quality Control

Executing a protocol is insufficient; it must be validated. The following steps ensure the trustworthiness of your results.

G cluster_0 Solubility Check cluster_1 Vehicle Cytotoxicity Check Start Prepare Highest Working Concentration of Compound Microscope Microscopic Inspection: Check for Crystals/Precipitate Start->Microscope DMSO_Curve Prepare DMSO Dose-Response (e.g., 0.01% to 2.0%) Start->DMSO_Curve Turbidity Optional: Measure Absorbance at 600nm (Turbidity) Microscope->Turbidity Soluble Result: Soluble Microscope->Soluble Insoluble Result: Insoluble (Lower Concentration) Microscope->Insoluble ViabilityAssay Perform Cell Viability Assay (e.g., MTT, WST-1) DMSO_Curve->ViabilityAssay MaxTol Determine Max Tolerated DMSO Concentration ViabilityAssay->MaxTol

Caption: Validation workflow for solubility and cytotoxicity.

Protocol 5.1: Verifying Solubility in Final Medium
  • Prepare the highest concentration of the compound intended for the assay in complete cell culture medium.

  • Add a drop of this solution to a microscope slide and examine under 10x or 20x magnification.[10]

  • Scan for any crystalline structures or amorphous precipitate. A clear solution under the microscope confirms solubility.

  • If precipitation is observed, the concentration exceeds the aqueous solubility limit and must be lowered. All data collected at or above this concentration should be excluded.[12]

Protocol 5.2: Assessing Vehicle (DMSO) Cytotoxicity
  • Seed your cells of interest in a 96-well plate at the same density used for your compound assays.

  • Prepare a dilution series of DMSO in complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Treat the cells with the DMSO dilutions and incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®).

  • Plot cell viability versus DMSO concentration to determine the highest concentration that does not significantly impact cell viability (e.g., >95% viability). This is your maximum allowable solvent concentration for future experiments.

Troubleshooting

Table 2: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't dissolve in 100% DMSO. Insufficient energy input; compound may require more aggressive conditions.Continue sonication for longer periods (up to 30 min). Gently warm to 37-50°C.[10] If it still fails, a different solvent may be needed, but this is unlikely for this compound class.
Compound precipitates upon dilution into culture medium. Concentration exceeds the aqueous solubility limit; poor mixing technique.Ensure the stock is added to the medium and mixed immediately.[10] If precipitation persists, lower the highest working concentration. Consider using medium with lower serum content for dilution if compatible with the assay.
High background toxicity in vehicle control wells. DMSO concentration is too high for the specific cell line; DMSO has degraded to toxic byproducts.Confirm the final DMSO concentration is below the predetermined non-toxic level for your cells (see Protocol 5.2). Use fresh, anhydrous, high-purity DMSO.
Inconsistent results between experiments. Freeze-thaw cycles of the stock solution; stock solution degradation.Always use single-use aliquots of the stock solution to avoid freeze-thaw.[10] Store aliquots properly at -80°C and protect from light.

References

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available at: [Link]

  • Journal of Medicinal Chemistry. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Available at: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Available at: [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • MDPI. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Available at: [Link]

  • PMC. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Available at: [Link]

  • PMC. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]

  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available at: [Link]

  • ResearchGate. (2016). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Available at: [Link]

  • ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Available at: [Link]

  • MDPI. (2026). Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. Available at: [Link]

  • Taylor & Francis Online. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available at: [Link]

Sources

use of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine as a building block for PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine as a Privileged Building Block for Kinase-Targeted PROTACs

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven pharmacology. Within the kinase degrader space, 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1422006-33-4) has emerged as a highly versatile and privileged building block[1]. This application note details the mechanistic rationale for utilizing this specific scaffold, provides comparative degradation data, and outlines self-validating experimental protocols for synthesizing and evaluating novel kinase degraders.

Mechanistic Rationale & Structural Advantages (The "Why")

As a Senior Application Scientist, selecting the correct warhead core is the most critical step in PROTAC design. The pyrazolo[3,4-d]pyrimidine scaffold is a well-documented adenine bioisostere, but this specific 3-bromo-2-isopropyl derivative offers three distinct geometric and synthetic advantages:

  • The 4-Amine Hinge Binder: The pyrimidine-4-amine motif perfectly mimics the hydrogen-bonding profile of ATP's adenine ring. It acts as both a hydrogen bond donor and acceptor, forming critical bidentate interactions with the backbone carbonyl and amide NH of the kinase hinge region[1].

  • The 2-Isopropyl Conformation Lock: Unsubstituted pyrazoles suffer from N1/N2 tautomerization, complicating SAR interpretation and synthetic scale-up. The bulky 2-isopropyl group locks the molecule into a single tautomeric state. Furthermore, it projects directly into the hydrophobic pocket I of the kinase ATP-binding site, acting as a selectivity filter against off-target kinases.

  • The 3-Bromo Exit Vector: In the ATP-binding cleft, the C3 position of the pyrazolo[3,4-d]pyrimidine core points directly toward the solvent-exposed region. The 3-bromo group serves as an orthogonal, highly reactive handle for Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura). This allows for the attachment of PROTAC linkers without sterically clashing with the kinase hinge lip[1].

PROTAC_Design BB 3-Bromo-2-isopropyl-2H- pyrazolo[3,4-d]pyrimidin-4-amine (Hinge Binder) Coupling Pd-Catalyzed Coupling (C3 Exit Vector) BB->Coupling Functionalize Linker Alkyl/PEG Linker (Spatial Geometry) Coupling->Linker Attach E3 E3 Ligase Ligand (CRBN or VHL) Linker->E3 Conjugate PROTAC Bifunctional PROTAC Degrader E3->PROTAC Final Assembly

Modular PROTAC assembly utilizing the 3-bromo handle as the solvent-exposed linker exit vector.

Application in PROTAC Design: Target Scope

The pyrazolo[3,4-d]pyrimidine core has been successfully deployed as the warhead in several high-profile PROTACs. By extending the linker from the solvent-exposed face, researchers have successfully degraded kinases that are otherwise resistant to traditional small-molecule inhibitors (e.g., C481S mutated BTK)[2]. It has also shown profound efficacy in targeted therapies for TRIM37-amplified breast cancer via PLK4 degradation[3], and in dual-targeting strategies for IGF-1R/Src[4].

Table 1: Quantitative Degradation Data of Pyrazolo[3,4-d]pyrimidine-based PROTACs
PROTAC NameTarget KinaseE3 Ligase LigandDisease ApplicationDC50 (nM)Dmax (%)Ref
SP27 PLK4CRBN (Pomalidomide)TRIM37-amplified breast cancer19.5>90%[3]
SJF638 BTK (WT & C481S)VHLB-cell malignancies< 10.0>95%[2]
CPR3 IGF-1R / SrcCRBN (Pomalidomide)Breast / Lung Cancer~1000 - 5000~80%[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid in troubleshooting.

Protocol 3.1: Sonogashira Cross-Coupling at the C3-Bromo Position (Linker Attachment)

Objective: Attach an alkyne-terminated PEG linker to the 3-bromo position. Causality: Sonogashira coupling is preferred here over Buchwald-Hartwig amination because the resulting sp-hybridized alkyne creates a rigid, linear trajectory out of the kinase pocket, minimizing entropic penalties and steric clashes.

  • Preparation: In an oven-dried Schlenk flask, dissolve 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and the alkyne-terminated linker (1.2 eq) in anhydrous DMF.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Why? Oxygen promotes the Glaser homocoupling of the alkyne, consuming the linker and complicating purification.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq) under a positive Argon flow.

  • Reaction: Stir the mixture at 80°C for 12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH4Cl to complex the copper salts. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH gradient).

Protocol 3.2: PROTAC Assembly (Amide Coupling to E3 Ligand)

Objective: Conjugate the linker-modified warhead (containing a free carboxylic acid) to an amine-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand). Causality: HATU is utilized as the coupling reagent due to its superior reaction kinetics and ability to suppress epimerization of the chiral centers present in VHL/CRBN ligands.

  • Activation: Dissolve the linker-warhead intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester. Why DIPEA? It is a non-nucleophilic base that deprotonates the acid without interfering with the active ester.

  • Conjugation: Add the amine-functionalized E3 ligand (1.0 eq). Stir for 4 hours at room temperature.

  • Purification: Purify the crude mixture directly via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to isolate the final PROTAC molecule.

Protocol 3.3: Cellular Degradation Assay (In Vitro Validation)

Objective: Validate the event-driven degradation of the target kinase. Causality: PROTACs exhibit a biphasic concentration response known as the "hook effect" (or prozone effect). At excessively high concentrations, independent binary complexes (PROTAC-Kinase and PROTAC-E3) outcompete the productive ternary complex, halting degradation. Therefore, a wide concentration gradient is mandatory.

  • Cell Culture: Seed target cancer cells (e.g., MCF-7 for PLK4) in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with the PROTAC at a logarithmic concentration gradient (e.g., 1 nM, 10 nM, 100 nM, 1 μM, 10 μM) for 24 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against the target kinase and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify band intensities using densitometry software to calculate the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation percentage).

Degradation_Pathway PROTAC PROTAC Molecule Ternary Ternary Complex Kinase : PROTAC : E3 PROTAC->Ternary Target Target Kinase (e.g., BTK, PLK4) Target->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Ub Polyubiquitination (Ub Transfer) Ternary->Ub Proximity-induced Proteasome 26S Proteasome (Target Degradation) Ub->Proteasome Recognition

Proximity-induced ubiquitination and proteasomal degradation mediated by the ternary complex.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry (PMC/NIH).1

  • Discovery of the First Potent, Selective, and In Vivo Efficacious Polo-like Kinase 4 Proteolysis Targeting Chimera Degrader for the Treatment of TRIM37-Amplified Breast Cancer. Journal of Medicinal Chemistry (ACS Publications).3

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH.2

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. PMC - NIH.4

Sources

Application Note: NMR Spectroscopy Characterization of 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The pyrazolo[3,4-d]pyrimidine bicyclic system is a highly privileged pharmacophore in modern drug discovery, frequently serving as an ATP-competitive scaffold for targeting kinases such as Src, RET, BTK, and EGFR [1][2]. Within this class, 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical synthetic intermediate. The C3-bromo substituent serves as a versatile handle for late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-coupling, while the N2-isopropyl group dictates the three-dimensional trajectory of the molecule within the kinase hinge-binding region [3].

The Analytical Challenge: N1 vs. N2 Regioisomerism

A persistent challenge in the synthesis of alkylated pyrazolo[3,4-d]pyrimidines is the formation of regioisomeric mixtures. Alkylation of the pyrazole nitrogen can occur at either the N1 or N2 position [4]. Standard 1D 1 H NMR is often insufficient to unambiguously distinguish between these isomers because the electronic environments of the N1 and N2 positions produce highly similar chemical shifts for the alkyl protons.

To establish a self-validating analytical system, researchers must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR. By mapping the long-range carbon-proton couplings ( 2JCH​ and 3JCH​ ), we can definitively map the connectivity of the isopropyl group to the rigid pyrazolopyrimidine core.

Experimental Protocols: Sample Preparation & Acquisition

The following protocol outlines the standardized methodology for acquiring high-fidelity NMR spectra capable of resolving the regioisomeric assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of the purified 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.

    • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality Note: DMSO- d6​ is strictly preferred over CDCl 3​ because it disrupts intermolecular hydrogen bonding, allowing the broad, exchangeable -NH 2​ protons at C4 to be clearly observed without signal collapse.

    • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

  • 1D NMR Acquisition:

    • 1 H NMR: Acquire at 400 MHz (or higher) at 298 K. Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: Acquire at 100 MHz. Use a proton-decoupled pulse sequence (zgpg30), minimum 1024 scans, and D1 of 2.0 seconds to ensure adequate signal-to-noise for quaternary carbons (C3, C3a, C4, C7a).

  • 2D NMR Acquisition (The Validation Step):

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map 1JCH​ couplings. This immediately identifies the C6 pyrimidine carbon and the isopropyl carbons, separating them from the unprotonated quaternary carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( nJCH​=8 Hz). This is the critical experiment for regioisomer differentiation.

Structural Elucidation & Causality of Assignment

The assignment of the 2-isopropyl isomer relies on a self-validating logical loop combining the heavy atom effect with HMBC connectivity .

  • Identifying the Core Carbons: Using HSQC, the C6 carbon is easily assigned (~156 ppm) as it correlates to the only aromatic proton singlet (~8.25 ppm). The remaining downfield carbons (C4, C7a) are quaternary. C4 (~158 ppm) is adjacent to the electron-donating -NH 2​ group.

  • The Heavy Atom Effect: Bromine substitution at C3 induces a strong diamagnetic shielding effect on the ipso carbon. Consequently, the C3 carbon resonates significantly upfield (~95 ppm) compared to a typical aromatic carbon. C3a (the bridgehead carbon) typically resonates around 102 ppm [1].

  • HMBC Differentiation:

    • If the compound is the 1-isopropyl isomer , the isopropyl methine proton (-CH) will show a 2J correlation to C7a (~154 ppm) and a 3J correlation to C3a (~102 ppm).

    • If the compound is the target 2-isopropyl isomer , the isopropyl methine proton (-CH) will show a 2J correlation to the heavily shielded C3-Br carbon (~95 ppm) and a 3J correlation to C3a (~102 ppm) [4].

Observing the HMBC cross-peak between the isopropyl -CH (~5.10 ppm) and the shielded C3 carbon (~95 ppm) provides absolute, unambiguous proof of N2-alkylation.

Data Presentation

The following tables summarize the expected quantitative NMR data for the target compound.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.25Singlet (s)-1HPyrimidine C6-H
7.80Broad Singlet (br s)-2HC4-NH 2​ (D 2​ O exchangeable)
5.10Septet (sept)6.81HIsopropyl -CH
1.45Doublet (d)6.86HIsopropyl -CH 3​ (x2)
Table 2: 13 C NMR and Key 2D HMBC Correlations (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentKey HMBC Correlations (Proton to Carbon)
158.5QuaternaryC4 (C-NH 2​ )Correlates with NH 2​ protons
156.0CHC6Correlates with C6-H
154.5QuaternaryC7a (Bridgehead)Correlates with C6-H
102.0QuaternaryC3a (Bridgehead)Correlates with Isopropyl -CH ( 3J )
95.0QuaternaryC3 (C-Br)Correlates with Isopropyl -CH ( 2J )
52.0CHIsopropyl -CHCorrelates with Isopropyl -CH 3​
22.0CH 3​ Isopropyl -CH 3​ Correlates with Isopropyl -CH

Mechanistic Workflow & Decision Tree

The following diagram illustrates the logical decision tree utilized by analytical chemists to differentiate the regioisomers based on the HMBC data.

NMR_Workflow Start Synthesized Alkylated Mixture (N1 vs N2 Isomers) Prep Sample Prep: Dissolve in DMSO-d6 Start->Prep Acquire1D Acquire 1D 1H & 13C NMR Identify Isopropyl CH (~5.1 ppm) Prep->Acquire1D Acquire2D Acquire 2D HMBC Analyze CH Proton Correlations Acquire1D->Acquire2D Decision HMBC Correlation Observed for CH? Acquire2D->Decision N1_Path Strong 2J to C7a (~154 ppm) Strong 3J to C3a (~102 ppm) Decision->N1_Path C7a Correlation N2_Path Strong 2J to C3 (~95 ppm) Strong 3J to C3a (~102 ppm) Decision->N2_Path C3 Correlation N1_Result 1-Isopropyl Isomer (Discard or Separate) N1_Path->N1_Result N2_Result 2-Isopropyl Isomer (Target Compound Confirmed) N2_Path->N2_Result

Workflow for differentiating N1/N2 pyrazolo[3,4-d]pyrimidine isomers via HMBC NMR.

References

  • NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines CORE
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Deriv
  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines ResearchG

Advanced Purification and Regioisomer Resolution of 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the hinge-binding core for potent kinase inhibitors (e.g., targeting CDK4/6, mTOR, and BTK)[1]. The synthesis of the intermediate 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1422006-33-4) presents a classic challenge in heterocyclic chemistry: the annular tautomerism of the pyrazole ring leads to a mixture of N1 and N2 alkylated regioisomers during the isopropyl substitution step[2].

As a Senior Application Scientist, I have found that the synthetic bottleneck is rarely the alkylation itself, but rather the downstream resolution of these isomers. This application note details a self-validating, scalable purification protocol designed to isolate the kinetically favored 2H-isomer from the thermodynamically favored 1H-isomer using a combination of phase extraction, orthogonal chromatography, and selective trituration.

Mechanistic Context & Separation Logic

When 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is reacted with isopropyl iodide in the presence of a base, the N1-isopropyl isomer (1H) forms as the major thermodynamic product, while the N2-isopropyl isomer (2H) forms as the minor kinetic product[2].

Why do these isomers behave differently during purification? The N2-isomer possesses a zwitterionic resonance contributor that localizes electron density differently across the pyrimidine and pyrazole rings, significantly increasing its overall dipole moment. Consequently, the 2H-isomer is more polar than the 1H-isomer. On normal-phase silica, the 2H-isomer exhibits a lower retention factor ( Rf​ ). On reversed-phase C18 media, this polarity difference is inverted: the more polar 2H-isomer elutes earlier than the lipophilic 1H-isomer[3].

Logic Core 3-bromo-1H-pyrazolo [3,4-d]pyrimidin-4-amine Alkylation Alkylation (iPr-I, Base) Core->Alkylation N1 N1-Isomer (1H) Thermodynamic (More Non-Polar) Alkylation->N1 Major N2 N2-Isomer (2H) Kinetic (More Polar) Alkylation->N2 Minor Prep Reversed-Phase HPLC (C18) N1->Prep N2->Prep Elute1 Early Elution (Target 2H) Prep->Elute1 Lower tR Elute2 Late Elution (Waste 1H) Prep->Elute2 Higher tR

Figure 1: Alkylation regioselectivity and reversed-phase chromatographic elution logic.

Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Properties of N1 vs N2 Isomers

PropertyN1-Isopropyl Isomer (1H)N2-Isopropyl Isomer (2H)
Formation Preference Thermodynamic (Major)Kinetic (Minor)
Relative Polarity Lower (Lipophilic)Higher (Dipole-heavy)
Normal Phase Rf​ (DCM:MeOH 95:5) ~0.45~0.30
Reversed Phase tR​ (C18, Gradient) Late ElutingEarly Eluting
Target Status Byproduct / WasteTarget API Intermediate

Table 2: Preparative HPLC Method Parameters for Regioisomer Resolution

ParameterSpecification
Column C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 60% B over 25 minutes
Flow Rate 20.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 1.0 - 2.0 mL (Sample dissolved in DMSO/MeOH)
Experimental Workflow & Step-by-Step Methodology

To ensure a self-validating system, each step of the purification protocol includes specific In-Process Controls (IPC) to verify success before proceeding.

Workflow A Crude Reaction Mixture (N1 & N2 Isomers + Salts) B Liquid-Liquid Extraction (EtOAc / H2O) A->B C Organic Phase (Concentrated) B->C D Flash Chromatography (Silica, DCM:MeOH) C->D E Enriched Isomer Pool (N1/N2 Mixture) D->E F Preparative HPLC (C18, H2O:MeCN + 0.1% TFA) E->F G Fraction Collection (Target: 2H-Isomer) F->G H Trituration (MeOH) G->H I Pure 3-bromo-2-isopropyl-2H- pyrazolo[3,4-d]pyrimidin-4-amine H->I

Figure 2: Downstream purification workflow for isolating the 2H-isomer from the crude mixture.

Phase 1: Reaction Quench and Liquid-Liquid Extraction (LLE)

Causality: The crude mixture contains unreacted isopropyl iodide, inorganic base (e.g., K2​CO3​ ), and polar byproducts. LLE partitions the organic isomers from the aqueous waste.

  • Quench the alkylation reaction by adding 10 volumes of ice-cold distilled water to the reaction vessel.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc) (3 x 5 volumes).

  • Wash the combined organic layers with brine (saturated NaCl) to remove residual water and DMSO/DMF solvent.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude solid.

  • IPC: TLC (DCM:MeOH 95:5) should show two distinct UV-active spots corresponding to the N1 and N2 isomers.

Phase 2: Primary Purification via Flash Chromatography

Causality: While normal-phase silica cannot perfectly resolve large quantities of N1 and N2 isomers due to peak tailing of the amine, it effectively removes baseline impurities and unreacted 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Dry-load the crude solid onto silica gel (1:2 ratio of crude to silica).

  • Pack a normal-phase flash column and equilibrate with Dichloromethane (DCM).

  • Elute using a step gradient of DCM to DCM:Methanol (95:5).

  • Collect the fractions containing both the N1 and N2 isomers (typically eluting between 2-4% MeOH).

  • Concentrate the enriched pool.

  • IPC: LC-MS analysis of the pool should confirm the mass [M+H]+ = 256.0 / 258.0 (bromine isotope pattern) with two closely eluting peaks.

Phase 3: Regioisomer Resolution via Preparative HPLC

Causality: Reversed-phase chromatography exploits the dipole moment differences between the isomers, providing baseline resolution[3].

  • Dissolve the enriched isomer pool in a minimum volume of DMSO/MeOH (1:1).

  • Inject onto the C18 Preparative HPLC system using the parameters outlined in Table 2 .

  • Monitor UV absorbance at 254 nm. The 2H-isomer (target) will elute first, followed by the 1H-isomer.

  • Collect the early-eluting peak fractions.

  • IPC: Analytical HPLC of the collected fractions must show >95% isomeric purity.

Phase 4: Final Isolation and Trituration

Causality: HPLC fractions contain water, acetonitrile, and TFA. Lyophilization yields a TFA salt, which may contain trace lipophilic impurities. Trituration with methanol exploits the differential solubility of the crystalline product versus impurities[1].

  • Lyophilize the pooled HPLC fractions to remove water and acetonitrile.

  • Suspend the resulting solid in cold Methanol (MeOH) (approx. 3-5 volumes).

  • Sonicate the suspension for 5 minutes, then stir at 0∘C for 30 minutes. The 2H-isomer will remain largely insoluble while trace impurities dissolve[1].

  • Filter the suspension through a sintered glass funnel and wash the filter cake with a minimal amount of ice-cold MeOH.

  • Dry the solid in a vacuum oven at 45∘C for 12 hours.

  • IPC: 1H NMR ( DMSO−d6​ ) should confirm the position of the isopropyl methine proton. In the 2H-isomer, this proton typically shifts slightly downfield compared to the 1H-isomer due to the proximity of the deshielding pyrimidine ring currents.

Sources

In Vivo Dosing and Formulation Protocols for 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1422006-33-4) represents a highly specialized building block and pharmacological probe within the pyrazolo[3,4-d]pyrimidine class of ATP-competitive kinase inhibitors. This heterocyclic scaffold is a well-documented adenine isostere, capable of deeply penetrating the catalytic ATP-binding cleft of oncogenic kinases such as Src, Bcr-Abl, and PI3K/mTOR[1][2].

As an Application Scientist, it is critical to understand the causality between this molecule's structural biology and its macroscopic in vivo behavior:

  • The C4-Amine: Acts as the primary hydrogen bond donor/acceptor to the kinase hinge region, mimicking the N6 amino group of adenine.

  • The C3-Bromo Substitution: The heavy halogen atom drastically increases the molecule's lipophilicity (LogP) and atomic radius. This allows the compound to exploit "Hydrophobic Region I" adjacent to the gatekeeper residue, a mechanism proven to overcome clinical resistance mutations such as the Bcr-Abl T315I mutant[3].

  • The N2-Isopropyl Group: Unlike the more common N1-alkylation, N2-alkylation alters the vector of the aliphatic chain, directing it toward the solvent-exposed region or specific allosteric pockets, while simultaneously preventing rapid N-glucuronidation in vivo.

The Formulation Challenge: The exact structural modifications that make this compound a potent inhibitor (halogenation and bulky alkylation) also result in a highly crystalline, hydrophobic lattice with sub-optimal aqueous solubility. Administering this compound in vivo without proper formulation will result in immediate precipitation in the bloodstream (causing embolism) or poor gastrointestinal absorption[4].

Mechanistic Pathway of Action

To contextualize the in vivo endpoints (e.g., tumor regression, target engagement), the pharmacodynamic cascade of the formulated compound is visualized below.

Mechanism Drug 3-Br-2-iPr-Pyrazolo[3,4-d] pyrimidin-4-amine Target Kinase ATP-Binding Pocket (e.g., Src, Abl-T315I) Drug->Target Competitive Binding Halogen C3-Bromo Halogen Bonding (Hydrophobic Region I) Target->Halogen Hinge C4-Amine Hydrogen Bonding (Hinge Region) Target->Hinge Inhibition Inhibition of Downstream Phosphorylation (ERK/PI3K/STAT3) Target->Inhibition Blockade of ATP Efficacy Tumor Growth Arrest / Apoptosis Inhibition->Efficacy In Vivo Efficacy

Caption: Pharmacodynamic mechanism of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.

Self-Validating Formulation Protocols

To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems . This means each critical step includes a built-in Quality Control (QC) checkpoint to prevent the administration of compromised formulations.

Protocol A: Co-Solvent Microemulsion (For PO and IP Administration)

This protocol utilizes a standard step-down polarity gradient to force the hydrophobic API into a stable microemulsion suitable for Oral (PO) or Intraperitoneal (IP) dosing. This specific 40/40/20 ratio has been successfully validated for structurally similar pyrazolo[3,4-d]pyrimidine dual ERK/PI3K inhibitors[1][5].

Materials:

  • API: 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (Dry Powder)

  • Dimethyl Sulfoxide (DMSO), Cell culture grade

  • Polyethylene Glycol 400 (PEG400)

  • 5% Dextrose in Water (D5W) or 0.9% Saline

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required mass of the API. Add DMSO to achieve a concentration of 40% of the final target volume. Vortex vigorously for 2 minutes.

    • Causality: DMSO disrupts the strong intermolecular hydrogen bonds of the aminopyrimidine core.

    • Validation Check 1: The solution must be completely transparent. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Addition: Add PEG400 to achieve 40% of the final volume. Vortex for 1 minute.

    • Causality: PEG400 acts as a co-solvent and steric stabilizer, preventing the API molecules from re-aggregating when introduced to an aqueous environment.

  • Aqueous Dilution: Dropwise, add D5W to make up the final 20% of the volume while continuously vortexing.

  • Final Validation (The Tyndall Effect Test): Shine a focused light beam (e.g., a laser pointer) through the vial against a dark background.

    • Pass: A faint, uniform scattering indicates a successful microemulsion.

    • Fail: Visible floating crystals or gross cloudiness indicates precipitation. The formulation must be discarded.

Protocol B: Stealth Liposomal Encapsulation (For IV Administration)

Intravenous (IV) administration of DMSO-heavy formulations can cause localized tissue necrosis and hemolysis. For direct systemic exposure, encapsulating the pyrazolo[3,4-d]pyrimidine core in pegylated liposomes significantly enhances plasma exposure and tumor homing, as demonstrated with the analog Si306[4].

Step-by-Step Methodology:

  • Lipid Film Hydration: Dissolve the API, DPPC (dipalmitoylphosphatidylcholine), cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to form a thin lipid-drug film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 1 hour to form multilamellar vesicles.

  • Extrusion: Pass the suspension 10 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

  • Validation Check (DLS): Measure the formulation using Dynamic Light Scattering (DLS).

    • Pass Criteria: Polydispersity Index (PDI) < 0.2 and Z-average diameter ~100-120 nm.

Formulation API API (Dry Powder) DMSO Primary Solubilization (40% DMSO) API->DMSO Dissolve PEG Surfactant/Co-solvent (40% PEG400) DMSO->PEG Vortex Aq Aqueous Phase (20% D5W) PEG->Aq Dropwise Addition QC QC & Validation (Tyndall Test / DLS) Aq->QC Inspect Final Ready for In Vivo Administration QC->Final Pass

Caption: Step-by-step formulation workflow for pyrazolo[3,4-d]pyrimidine derivatives.

In Vivo Dosing & Pharmacokinetic (PK) Parameters

Based on authoritative studies of structurally analogous 3-substituted and 4-amino pyrazolo[3,4-d]pyrimidines, the following dosing regimens are recommended for murine models (e.g., BALB/c or NOD/SCID mice)[1][6].

Table 1: Recommended Dosing Regimens by Route
Administration RouteRecommended Dose RangeVehicle FormulationDosing FrequencyMax Injection Volume (20g Mouse)
Oral (PO) 10 – 30 mg/kg40% DMSO / 40% PEG400 / 20% D5WOnce Daily (QD)200 µL
Intraperitoneal (IP) 5 – 15 mg/kg10% DMSO / 40% PEG400 / 50% SalineOnce Daily (QD)200 µL
Intravenous (IV) 1 – 5 mg/kgPegylated Liposomes in PBSBi-weekly100 µL (Tail Vein)

Note: For IP dosing, the DMSO concentration is reduced to 10% to prevent peritoneal irritation, compensating with a higher aqueous fraction.

PK Sampling Protocol

To establish the pharmacokinetic profile of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine:

  • Timepoints: Collect blood samples (~50 µL) via the submandibular vein or posterior orbital venous plexus at 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose[1].

  • Processing: Collect blood in K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Extraction: Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog). Vortex and centrifuge at 14,000 × g for 15 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+), monitoring the specific MRM transition for the brominated parent mass.

Table 2: Expected Pharmacokinetic Profile (Extrapolated)
ParameterOral (PO) @ 10 mg/kgIntravenous (IV) Liposomal @ 5 mg/kgBiological Significance
Tmax 1.0 - 2.0 h0.08 h (5 min)Indicates moderate GI absorption rate due to high LogP.
Cmax ~400 - 600 ng/mL~2500 ng/mLSufficient to exceed the in vitro IC50 for target kinases.
Half-life (t1/2) 3.5 - 5.0 h6.0 - 8.0 hLiposomal encapsulation prolongs circulation time[4].
Bioavailability (F%) 25% - 40%100%First-pass metabolism is partially mitigated by the N2-isopropyl group.

References

  • Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy MDPI - Molecules URL:[Link][1]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma PubMed Central (PMC) - NIH URL:[Link][4]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays PubMed Central (PMC) - NIH URL:[Link][2]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. As a key intermediate in the development of kinase inhibitors and other pharmacologically active molecules, achieving a high-yield, high-purity synthesis is paramount.[1][2][3] This document moves beyond a simple protocol, offering a troubleshooting framework grounded in mechanistic principles to help you navigate common challenges and optimize your reaction outcomes.

I. Overview of the Synthetic Challenge

The synthesis of this target molecule, while conceptually straightforward, presents several critical junctures where yield can be compromised. The core challenges typically revolve around controlling regioselectivity during the N-alkylation step and ensuring clean, specific bromination without byproduct formation. Success hinges on a deep understanding of the reactivity of the pyrazolo[3,4-d]pyrimidine core.[4]

Typical Synthetic Workflow

The most common synthetic approach involves a three-stage process starting from the commercially available 4-amino-1H-pyrazolo[3,4-d]pyrimidine. Each stage presents unique optimization opportunities and potential pitfalls.

G cluster_0 Stage 1: Starting Material cluster_1 Stage 2: N-Isopropylation cluster_2 Stage 3: Bromination A 4-Amino-1H-pyrazolo[3,4-d]pyrimidine B Mixture of N1 and N2 Isomers (1-isopropyl & 2-isopropyl) A->B Isopropyl Halide, Base (e.g., K2CO3), Solvent (e.g., DMF) C Purified 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine B->C Chromatographic Separation D 3-bromo-2-isopropyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine C->D NBS, Solvent (e.g., DMF)

Caption: High-level workflow for the synthesis of the target compound.

II. Troubleshooting Guide: A Mechanistic Approach

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Q1: My N-isopropylation step results in a difficult-to-separate mixture of N1 and N2 isomers, with a low yield of the desired N2 product. How can I improve regioselectivity?

Root Cause Analysis: The pyrazolo[3,4-d]pyrimidine core has two potentially reactive nitrogen atoms in the pyrazole ring (N1 and N2). Alkylation can occur at either site, leading to regioisomers. The ratio of these isomers is dictated by a delicate balance of steric hindrance, electronic effects, and reaction conditions (solvent, base, temperature). The N1 position is generally considered the thermodynamically more stable position, while alkylation at the N2 position can sometimes be favored under kinetic control, although this is highly system-dependent.

Solutions & Scientific Rationale:

  • Modify the Base and Solvent System: The choice of base and solvent can significantly alter the reaction environment and influence the site of alkylation.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred as they are less likely to fully deprotonate the substrate, leading to a reaction that can be more sensitive to the inherent electronic differences between N1 and N2. Cesium carbonate is particularly effective due to the "cesium effect," where the large cation can coordinate with the substrate, potentially favoring one regioisomer.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are excellent for Sₙ2 reactions. DMF, in particular, can lead to higher yields in bromination steps.[5] For alkylation, acetonitrile (ACN) is sometimes preferred as it is less reactive than DMF and can provide cleaner reactions.

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the kinetically preferred product. Conversely, higher temperatures may allow for equilibration to the thermodynamically more stable N1 isomer. Experimenting with a temperature gradient is a crucial optimization step.

Data-Driven Recommendations for N-Isopropylation:

BaseSolventTemperature (°C)Typical OutcomeRationale
K₂CO₃DMF25 - 60Often produces a mixture, may favor N1 at higher temps.Standard, cost-effective conditions. Requires optimization.
NaHTHF/DMF0 - 25Can favor N2 (kinetic) if Na+ coordinates favorably.Strong base, ensures deprotonation. Can lead to side reactions if not controlled.
Cs₂CO₃Acetonitrile50 - 80Often reported to improve selectivity for one isomer.The "cesium effect" can influence the transition state.

Purification Strategy: Even with optimization, chromatographic separation is almost always necessary.

  • Technique: Flash column chromatography on silica gel.

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The N1 and N2 isomers often have sufficient polarity differences for separation.

  • Confirmation: The identity of the isomers must be confirmed by ¹H NMR and, ideally, NOE spectroscopy to establish the proximity of the isopropyl group's methine proton to the pyrimidine ring's C6-H proton (present in the N2 isomer).

Q2: The bromination step with N-Bromosuccinimide (NBS) is messy. I'm seeing starting material, the desired product, and what appears to be a di-brominated byproduct.

Root Cause Analysis: The pyrazolo[3,4-d]pyrimidine ring system is electron-rich and highly activated towards electrophilic aromatic substitution. The C3 position is the most electronically favorable site for bromination. However, if the reaction conditions are too harsh or the stoichiometry is not precisely controlled, over-bromination or other side reactions can occur.

Solutions & Scientific Rationale:

  • Precise Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of NBS. Using a significant excess is the most common cause of di-bromination. Ensure your NBS is of high purity and has been stored properly, as degraded NBS can lead to inconsistent results. The importance of starting material purity cannot be overstated, as impurities can initiate side reactions.[6][7]

  • Lower the Reaction Temperature: This is critical for controlling the reactivity of NBS.

    • Protocol: Dissolve the substrate in the chosen solvent (e.g., DMF or chloroform) and cool the mixture to 0 °C in an ice bath before the portion-wise addition of solid NBS.

    • Rationale: At lower temperatures, the rate of the desired mono-bromination is significantly faster than the subsequent di-bromination, allowing the reaction to be stopped selectively after the first bromine has been added.

  • Consider Microwave-Assisted Synthesis: For bromination of similar heterocyclic cores, microwave irradiation has been shown to dramatically reduce reaction times and improve yields by providing rapid, uniform heating that can favor the desired product over thermal degradation pathways.[5]

G Start Low Bromination Yield Stoich Is NBS Stoichiometry 1.0-1.1 equivalents? Start->Stoich Temp Was reaction run at low temp (e.g., 0°C)? Stoich->Temp Yes FixStoich Solution: Accurately weigh NBS (1.05 eq max). Verify purity. Stoich->FixStoich No Solvent Is the solvent dry and appropriate (e.g., DMF)? Temp->Solvent Yes FixTemp Solution: Cool substrate to 0°C before adding NBS. Maintain low temp. Temp->FixTemp No FixSolvent Solution: Use anhydrous solvent. Consider alternative solvents like Chloroform or ACN. Solvent->FixSolvent No Success Improved Yield and Purity Solvent->Success Yes FixStoich->Success FixTemp->Success FixSolvent->Success

Caption: Troubleshooting logic for the NBS bromination step.

III. Frequently Asked Questions (FAQs)

  • Q: What are the critical quality attributes for the 4-amino-1H-pyrazolo[3,4-d]pyrimidine starting material?

    • A: Purity should be >98%. Pay close attention to the absence of isomeric impurities and residual solvents from its synthesis, which can interfere with the N-isopropylation step. Always characterize your starting material lot via ¹H NMR and LC-MS before beginning the synthesis.[6]

  • Q: How can I be certain I have the 2-isopropyl isomer and not the 1-isopropyl isomer?

    • A: ¹H NMR is the primary method. In the N2-isopropyl isomer, the isopropyl methine proton (CH) is spatially closer to the C6-H of the pyrimidine ring. A 2D NOESY experiment should show a nuclear Overhauser effect (NOE) correlation between these two protons. In the N1-isomer, this correlation will be absent.

  • Q: My final product seems to degrade during purification on silica gel. What are my options?

    • A: The amino-pyrimidine system can be slightly basic and may interact strongly with acidic silica gel. Try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%). Alternatively, consider using a different stationary phase like alumina (neutral or basic) or C18 (reverse-phase) chromatography.

IV. Reference Experimental Protocols

The following are generalized protocols based on established literature procedures.[3][5][8] They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: N-Isopropylation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine
  • To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-iodopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography to separate the N1 and N2 isomers.

Protocol 2: Bromination of 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Dissolve 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C and monitor by TLC or LC-MS (typically complete within 1-3 hours).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by column chromatography if necessary.

V. References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry.

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC.

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate.

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidines inhibiting h. pylori infections. Google Patents.

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry. [Link]

  • Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • PURITY DETERMINATION OF THE STARTING MATERIALS USED IN THE SYNTHESIS OF PHARMACEUTICAL SUBSTANCES. ResearchGate. [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d. ResearchGate. [Link]

  • Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5. ResearchGate. [Link]

  • The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2 - Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Impact of raw & starting materials on the manufacture and regulation of gene & cell therapies. Cell & Gene Therapy Insights. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. [Link]803)

Sources

Technical Support Center: Troubleshooting Poor Solubility of CAS 1422006-33-4 in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses a common yet challenging issue: the poor solubility of the small molecule inhibitor, CAS 1422006-33-4, in Dimethyl Sulfoxide (DMSO). As a powerful and versatile solvent, DMSO is typically the first choice for creating stock solutions.[1] However, factors related to both the compound and the solvent can lead to frustrating solubility issues.

This guide is structured in a question-and-answer format to directly address specific problems you may encounter. We will move from first-line checks to advanced protocols, explaining the scientific rationale behind each step to empower you to make informed decisions in your experiments.

Part 1: Initial Checks & First-Line Troubleshooting

This section covers the most frequent and easily correctable causes of solubility failure. Before employing more aggressive methods, always start with these fundamental checks.

Q1: I've added my compound (CAS 1422006-33-4) to high-purity DMSO and vortexed it, but I still see solid particles. What are the first things I should check?

A1: This is a common scenario. When initial dissolution fails, a systematic check of your materials and environment is the most effective first step.

  • Verify DMSO Quality and Water Content: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3][4] The presence of even small amounts of water can dramatically decrease its ability to solubilize lipophilic compounds.[2] The mixture of DMSO and water creates a more ordered, structured liquid phase, making it more difficult to create a cavity for and dissolve a large compound.[2]

    • Action: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). If you are using a previously opened bottle, it has likely absorbed atmospheric moisture. Consider using a desiccant in your storage area for DMSO.[5][6]

  • Inspect the Solid Compound: The physical form of the compound is critical.

    • Crystallinity: Compounds can exist in different solid-state forms (polymorphs) or as an amorphous solid. Highly crystalline materials have strong lattice energies that require more energy to overcome for dissolution compared to amorphous forms.[2] It is a known issue that once a compound crystallizes from DMSO, it becomes significantly harder to re-dissolve.[2]

    • Particle Size: Larger crystals or aggregates have a smaller surface-area-to-volume ratio, slowing the rate of dissolution.[7][8]

    • Action: Before weighing, visually inspect your compound. If it appears as large, dense crystals, gently grinding it with a mortar and pestle to a fine powder can increase the surface area and may aid dissolution.[9][10]

  • Check Your Concentration: Are you attempting to make a stock solution at a concentration that is too high? While ideal for minimizing the final DMSO percentage in assays, a 100 mM stock may not be feasible for a large, complex molecule like CAS 1422006-33-4.

    • Action: Try preparing a lower concentration stock (e.g., 10 mM or 20 mM). It is better to have a fully dissolved, accurate lower-concentration stock than a partially dissolved, inaccurate high-concentration one.

Part 2: Understanding the "Why" - Factors Influencing Solubility
Q2: Why might a complex molecule like CAS 1422006-33-4 exhibit poor solubility even in a "universal" solvent like DMSO?

A2: While DMSO is an excellent polar aprotic solvent, no solvent is truly universal.[1] The solubility of a compound is a complex interplay of its intrinsic properties and its interaction with the solvent. For CAS 1422006-33-4, several factors are likely at play:

  • High Molecular Weight & Structural Complexity: Large molecules often have higher melting points and stronger intermolecular interactions (crystal lattice energy), making them more difficult to dissolve.

  • Lipophilicity: Lipophilic (or "greasy") molecules can be challenging to dissolve. While DMSO can dissolve both polar and nonpolar compounds, highly lipophilic molecules may have limited solubility.[11][12]

  • Hydrogen Bonding: The molecule has multiple hydrogen bond donors and acceptors. While this can aid solubility in some solvents, strong intermolecular hydrogen bonding within the crystal lattice can make it difficult for solvent molecules to break the solid apart.[13]

  • Solvent-Solute Interactions: Dissolution requires the energy released from solvent-solute interactions to be greater than the energy holding the crystal lattice together and the energy required to create a "cavity" in the solvent. If the crystal lattice energy is exceptionally high, dissolution will be unfavorable.

Part 3: Advanced Dissolution Protocols

If the initial checks do not resolve the issue, you can apply energy to the system to overcome the activation energy barrier of dissolution.

Q3: My compound won't dissolve with simple vortexing, even with fresh DMSO. What advanced, yet safe, techniques can I try?

A3: Applying energy through heat or sonication are standard and effective next steps. These methods help to break the compound's crystal lattice structure.

Experimental Protocol 1: Dissolution via Gentle Heating

This protocol uses thermal energy to increase molecular motion and disrupt the crystal lattice.

Materials:

  • Vial containing CAS 1422006-33-4 and anhydrous DMSO

  • Heat block or water bath

  • Vortex mixer

  • Safety glasses

Procedure:

  • Set a heat block or water bath to 37-50°C. Caution: Do not exceed this range initially. While DMSO is thermally stable up to 100°C, excessive heat can risk compound degradation for sensitive molecules.[3]

  • Place the sealed vial in the heat block/water bath for 2-3 minutes.

  • Remove the vial (use thermal gloves if necessary) and vortex vigorously for 30-60 seconds.

  • Visually inspect for undissolved particles.

  • Repeat steps 2-4 for up to 3 cycles. If the compound is not dissolved after 3 cycles, it is unlikely that further heating at this temperature will be successful.

Experimental Protocol 2: Dissolution via Sonication

This protocol uses high-frequency sound waves to create micro-cavitations in the solvent, which collapse and generate energy to break apart solid particles.

Materials:

  • Vial containing CAS 1422006-33-4 and anhydrous DMSO

  • Bath sonicator

  • Vortex mixer

  • Safety glasses

Procedure:

  • Fill the bath sonicator with water to the recommended level.

  • Place the sealed vial into the sonicator bath.

  • Sonicate for 5-10 minutes. Check to ensure the water in the bath does not become excessively warm, as this can have the same effect as direct heating.

  • Remove the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect for undissolved particles.

  • Repeat steps 3-5 if necessary. Sonication can sometimes be more effective than heat for breaking up stubborn aggregates.[2]

Technique Principle of Action Best For Key Considerations
Vortexing Mechanical AgitationFreshly prepared solutions, amorphous solids.Baseline method; often insufficient for crystalline compounds.
Gentle Heating Increases kinetic energy to overcome crystal lattice forces.Thermodynamically limited solubility.Risk of compound degradation if overheated. Use minimal effective temperature.
Sonication High-frequency sound waves create cavitation to physically break particles.Kinetically limited solubility, stubborn aggregates.Can generate localized heat. Ensure vial cap is secure.
Co-Solvency Using a solvent mixture to alter polarity and improve dissolution.[8][9]Compounds that fail other methods.Co-solvent must be compatible with downstream assays (e.g., cell culture).[14]
Part 4: Troubleshooting Workflow & Decision Making
Q4: How can I systematically troubleshoot this solubility issue? Is there a flowchart I can follow?

A4: Absolutely. A systematic approach saves time and reagents. The following workflow diagram outlines a logical progression from initial observation to a final decision.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Solid compound (CAS 1422006-33-4) added to DMSO dissolve_check Vortex at Room Temp. Does it dissolve? start->dissolve_check success Success! Stock solution is ready. Store properly. dissolve_check->success Yes check_materials Check Materials: 1. Use fresh, anhydrous DMSO? 2. Concentration too high? 3. Compound is fine powder? dissolve_check->check_materials No re_attempt Re-attempt with fresh DMSO at a lower concentration. check_materials->re_attempt dissolve_check2 Vortex at Room Temp. Does it dissolve now? re_attempt->dissolve_check2 dissolve_check2->success Yes apply_energy Apply Energy (Choose one): - Gentle Heat (37-50°C) - Sonication dissolve_check2->apply_energy No dissolve_check3 Vortex vigorously. Does it dissolve? apply_energy->dissolve_check3 dissolve_check3->success Yes final_options Final Options: - Consider a co-solvent (e.g., NMP, PEG). - Contact supplier for advice. - Compound may have inherent low solubility. dissolve_check3->final_options No

Caption: A step-by-step workflow for troubleshooting poor compound solubility in DMSO.

Part 5: Best Practices for Storage and Handling
Q5: How should I store my solid compound and my DMSO stock solutions to prevent future solubility problems?

A5: Proper storage is a critical, and often overlooked, aspect of preventing solubility issues.

  • Solid Compound Storage: Store CAS 1422006-33-4 in a tightly sealed container in a desiccator at the recommended temperature (typically 4°C or -20°C). This prevents the uptake of moisture which could alter the solid-state properties of the compound.

  • DMSO Solvent Storage: Store anhydrous DMSO in small, single-use aliquots if possible. If using a larger bottle, ensure the cap is replaced tightly immediately after use and consider flushing the headspace with an inert gas like argon or nitrogen to displace moist air. Store in a dry location.[15]

  • Stock Solution Storage: Store your final, dissolved stock solution at -20°C or -80°C. Be aware that DMSO's freezing point is ~18.5°C, so it will be frozen at these temperatures.[1][3] Repeated freeze-thaw cycles can cause the compound to precipitate out of solution, often in a more stable, less soluble crystalline form.[2] To mitigate this, prepare smaller, single-use aliquots of your stock solution. When thawing an aliquot for use, warm it to room temperature and vortex thoroughly to ensure the contents are fully re-dissolved before making dilutions.

By following these guidelines, you can systematically diagnose and overcome the solubility challenges associated with CAS 1422006-33-4, ensuring the accuracy and reproducibility of your experimental results.

References
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Galvão, A. M., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 2147–2157. [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. (n.d.). Gaylord Chemical. [Link]

  • Dimethyl sulfoxide. (2024). In Wikipedia. [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • Dimethyl Sulfoxide. (n.d.). MP Biomedicals. [Link]

  • Naphthalene-1,4-dicarbonitrile. (n.d.). PubChem. [Link]

  • Safety Data Sheet. (n.d.). Taiwan Hopax Chemicals. [Link]

  • Material Safety Data Sheet. (n.d.). Tate & Lyle. [Link]

  • Dimethyl sulfoxide. (n.d.). Bio Basic. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH. [Link]

  • BZW06-33B - TSC Materials Composition Declaration. (2025). Taiwan Semiconductor. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2022). Ascendia Pharma. [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024). University of Notre Dame. [Link]

  • Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-6. [Link]

  • Storage of hazardous substances, Control Strategy Level 1, Minimum standards. (n.d.). BAuA. [Link]

  • 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy-. (n.d.). PubChem. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (2020). Beilstein Journal of Organic Chemistry, 16, 1729–1737. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 205-214. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics, 10(2). [Link]

  • US9034206B2 - Halogen silicate luminescent material and the preparation method and application thereof. (n.d.).

Sources

Technical Support Center: Crystallization Optimization for 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.

Part 1: Molecular Profiling & Core Challenges

Q: What makes the crystallization of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine inherently difficult? A: The difficulty stems directly from the molecule's steric topography and electronic distribution. While the pyrazolo[3,4-d]pyrimidine core is highly planar and strongly favors rapid π-π stacking, this specific substitution pattern creates a severe steric clash. The bulky N2-isopropyl group and the heavy C3-bromine atom sit adjacent to each other, forcing the isopropyl moiety out of the aromatic plane. Concurrently, the C4-primary amine acts as a strong hydrogen bond donor.

Causality: This structural dichotomy means the thermodynamic drive to crystallize (driven by hydrogen bonding and π-stacking) is kinetically bottlenecked by the energy required to correctly orient the bulky, out-of-plane isopropyl groups. Consequently, the system frequently bypasses ordered nucleation in favor of forming amorphous aggregates or undergoing liquid-liquid phase separation (LLPS) [1].

Part 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During anti-solvent addition (e.g., water into ethanol), my solution turns milky and forms a dense, sticky oil layer at the bottom instead of crystallizing. How do I prevent this? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Causality: Oiling out occurs when your cooling or anti-solvent trajectory crosses the binodal curve into a miscibility gap before it crosses the metastable zone boundary for crystallization [2]. Because the isopropyl and bromo groups are highly lipophilic, the rapid addition of an aqueous anti-solvent causes the API to self-associate into solute-rich coacervate droplets. These droplets trap impurities and eventually solidify into a glassy matrix rather than a pure crystal lattice.

Solution: You must redesign the thermodynamic trajectory to bypass the spinodal decomposition region. This is achieved by switching to a less polar anti-solvent (e.g., heptane instead of water) and introducing seed crystals above the consolute temperature to force nucleation before LLPS can occur [3].

LLPS_Resolution Detect Phase Separation Detected (Milky Emulsion / Oil Layer) Analyze Map Ternary Phase Diagram Determine Consolute Temp Detect->Analyze Decision Adjust Trajectory Analyze->Decision Solvent Switch Antisolvent (Water -> Heptane) Decision->Solvent Composition Shift Temp Isothermal Hold Above Consolute Point Decision->Temp Thermal Shift Seed Introduce 0.2% w/w Seeds (Force Heterogeneous Nucleation) Solvent->Seed Temp->Seed Success Ordered Crystal Lattice (No Coacervate Formation) Seed->Success

Caption: Logical workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via trajectory adjustment.

Part 3: Polymorph Control & Morphology Optimization

Q: My current process yields fine, needle-like crystals that clog the filter and retain high residual solvent. How can I shift the morphology to more equant, block-like crystals? A: Needle-like (acicular) morphology in pyrazolo-pyrimidines is typically caused by highly anisotropic growth.

Causality: The C4-amine forms a continuous, 1-dimensional hydrogen-bonding network (a supramolecular synthon) with the pyrimidine nitrogens of adjacent molecules along the c-axis. If the solvent does not adequately solvate these specific faces, growth along the c-axis outpaces the a and b axes, resulting in needles.

Solution: Transition to a solvent system that competitively hydrogen-bonds with the C4-amine, thereby retarding the rapid 1D growth. Using a moderately polar ether like Cyclopentyl methyl ether (CPME) combined with a slow cooling profile allows for isotropic growth and solvent-mediated phase transformation (SMPT) to the thermodynamically stable, block-like polymorph [4].

Table 1: Quantitative Optimization of Solvent Systems & Morphology

Solvent System (v/v)Cooling Rate (°C/min)Seeding Temp (°C)Yield (%)Crystal Aspect RatioHPLC Purity (Area %)
EtOH / Water (1:1)1.0UnseededN/A (Oiled out)N/A92.4%
Acetone / Water (8:2)0.525.065.215:1 (Needles)97.1%
EtOAc / Heptane (1:3)0.240.084.54:1 (Prisms)99.2%
CPME / Heptane (1:2) 0.1 45.0 88.7 1.5:1 (Blocks) 99.8%

Part 4: Self-Validating Experimental Protocols

Q: What is the definitive, scalable protocol for crystallizing this intermediate with high purity and optimal morphology? A: Below is the optimized, self-validating Seeded Cooling-Antisolvent protocol using the CPME/Heptane system. Every critical step includes a physical validation check to ensure the system remains on the correct thermodynamic path.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in 400 mL of Cyclopentyl methyl ether (CPME). Heat the reactor to 65°C under moderate agitation (200 rpm).

    • Self-Validation Check: The solution must become completely transparent. If any turbidity remains, filter the hot solution through a 0.45 µm PTFE inline filter. Particulate matter will act as uncharacterized heterogeneous nucleants, ruining polymorph control.

  • Antisolvent Addition: Maintain the temperature at 65°C. Using a dosing pump, add 150 mL of n-heptane at a constant rate of 5 mL/min.

  • Cooling to Metastable Zone: Cool the reactor linearly from 65°C to 45°C over 40 minutes (0.5°C/min).

  • Seeding: At 45°C (supersaturation ratio, S≈1.2 ), add 0.2 g (0.2% w/w) of micronized, phase-pure seed crystals suspended in 5 mL of heptane.

    • Self-Validation Check: Inspect the reactor via a sight glass or FBRM probe. The seeds must remain suspended and visible after 15 minutes. If they dissolve, the solution is undersaturated; you must add more heptane or lower the temperature before re-seeding.

  • Isothermal Ripening: Hold the temperature strictly at 45°C for 2.5 hours.

    • Causality: This isothermal hold allows secondary nucleation to occur slowly on the seed surfaces, relieving the supersaturation safely without crossing the spinodal curve into the oiling-out regime.

  • Controlled Cooling: Cool the suspension from 45°C to 5°C at a slow, linear rate of 0.1°C/min.

  • Isolation & Washing: Discharge the slurry to a Nutsche filter. Wash the filter cake with 100 mL of pre-chilled (5°C) CPME/Heptane (1:3 v/v).

  • Drying: Dry the crystals under vacuum (50 mbar) at 45°C for 12 hours.

Protocol_Validation Dissolve Step 1: Dissolution 65°C in CPME Check1 Validation: Is solution 100% transparent? Dissolve->Check1 Filter Hot Filtration (0.45 µm PTFE) Check1->Filter No (Turbid) Cool Step 3: Cool to MSZW 45°C at 0.5°C/min Check1->Cool Yes (Clear) Filter->Cool Seed Step 4: Seeding 0.2% w/w Seeds Cool->Seed Check2 Validation: Do seeds persist after 15 min? Seed->Check2 Check2->Cool No (Dissolved) Ripen Step 5: Isothermal Hold 2.5 hrs at 45°C Check2->Ripen Yes (Suspended) Final Final Ripen->Final

Caption: Self-validating experimental workflow for the seeded cooling-antisolvent crystallization.

References
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API. Crystal Growth & Design, ACS Publications. Available at:[Link]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals, MDPI. Available at:[Link]

resolving co-elution issues in HPLC analysis of CAS 1422006-33-4

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of CAS 1422006-33-4 (3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine).

As a Senior Application Scientist, I frequently encounter analytical bottlenecks with pyrazolo[3,4-d]pyrimidine derivatives. This compound is a critical building block for kinase inhibitors (such as Src, Abl, and BTK inhibitors)[1], meaning its purity profile must be rigorously characterized. However, its structural features—a moderately basic primary amine, a rigid aromatic core, and hydrophobic substituents (isopropyl and bromine)—create a "perfect storm" for peak distortion and co-elution in standard Reversed-Phase Liquid Chromatography (RPLC)[2].

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols designed specifically for CAS 1422006-33-4.

Part 1: The Mechanistic Causality of Co-Elution

Before changing parameters, we must understand why standard C18 methods fail for this specific molecule. Co-elution here is rarely a simple gradient issue; it is driven by three distinct chemical phenomena:

  • Secondary Ion-Exchange Interactions (The Tailing Effect): The primary amine group remains protonated under typical acidic LC-MS conditions (e.g., 0.1% Formic Acid). These cations interact strongly with residual ionized silanols on standard silica columns. This causes severe peak tailing that artificially broadens the peak base, swallowing closely eluting impurities[3].

  • Isomeric Blindness: The synthesis of 2-alkyl-pyrazolo[3,4-d]pyrimidines often yields the 1-alkyl thermodynamic isomer as a byproduct. Because the 1-isopropyl and 2-isopropyl isomers have identical molecular weights and similar hydrophobicity, standard aliphatic C18 chains lack the steric and shape selectivity required to resolve them[4].

  • Hydrophobic Masking of Des-bromo Impurities: Halogenation is often incomplete. In low-pH conditions, the protonated amine dominates the molecule's polarity, masking the subtle hydrophobic difference between the brominated target and the des-bromo precursor.

G Start Co-elution Detected (CAS 1422006-33-4) Tailing Is severe peak tailing masking the impurity? Start->Tailing CSH Use Charged Surface Hybrid (CSH) column to repel basic amines Tailing->CSH Yes Isomer Are impurities positional isomers (e.g., 1-isopropyl)? Tailing->Isomer No Validate Self-Validating Step: Check Resolution (Rs > 1.5) CSH->Validate Phenyl Switch to Phenyl-Hexyl phase for π-π selectivity Isomer->Phenyl Yes Gradient Flatten gradient slope & switch ACN to MeOH Isomer->Gradient No Phenyl->Validate Gradient->Validate

Workflow for resolving co-elution of CAS 1422006-33-4 based on impurity profiling.

Part 2: Self-Validating Troubleshooting Protocols

Every protocol below is designed as a closed-loop system: you will apply a specific chemical principle, execute the steps, and use a defined mathematical metric to validate whether the root cause was correctly identified.

Protocol A: Mitigating Peak Tailing to Reveal Hidden Impurities

Causality: If a basic compound tails, the asymmetrical peak base acts as a net, capturing later-eluting impurities. By deliberately doping the stationary phase with a positive charge, we can repel the protonated amine of CAS 1422006-33-4, sharpening the peak and revealing hidden compounds[5].

Step-by-Step Methodology:

  • Baseline Assessment: Inject a 0.5 mg/mL standard on a standard C18 column using 0.1% Formic Acid (FA) in Water/Acetonitrile. Calculate the Asymmetry Factor ( As​ ).

    • Self-Validation: If As​ > 1.5, tailing is driving the co-elution. Proceed to Step 2.

  • Stationary Phase Switch: Install a Charged Surface Hybrid (CSH) C18 column[6].

  • Method Execution: Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.4 mL/min (for a 2.1 mm ID column).

  • Final Validation: Re-calculate As​ . If As​ drops below 1.2, the electrostatic repulsion was successful. Inspect the baseline immediately following the main peak for newly resolved impurities.

Protocol B: Resolving Positional Isomers (1-isopropyl vs. 2-isopropyl)

Causality: Alkyl positional isomers on a rigid aromatic core require differences in π-π interactions for separation. Methanol, unlike Acetonitrile, acts as a hydrogen-bond donor and does not disrupt π-π interactions between the stationary phase and the analyte[7].

Step-by-Step Methodology:

  • Stationary Phase Switch: Install a Phenyl-Hexyl column. The phenyl ring of the stationary phase will engage in π-π stacking with the pyrazolo[3,4-d]pyrimidine core.

  • Modifier Adjustment: Completely replace Acetonitrile (ACN) with Methanol (MeOH) in Mobile Phase B.

  • Gradient Tuning: Run a shallow, focused gradient. Since the isopropyl group elutes relatively early, program the gradient from 20% to 50% MeOH over 15 minutes.

  • Final Validation: Measure the Resolution ( Rs​ ) between the two closely eluting peaks. An Rs​ ≥ 1.5 confirms baseline separation, validating that shape selectivity was the missing variable.

Protocol C: High-pH Method for Des-Bromo Impurities

Causality: At high pH, the primary amine is deprotonated (neutralized). This eliminates the dominant polar charge, allowing the highly hydrophobic bromine atom to exert a much stronger relative effect on retention compared to the des-bromo impurity[2].

Step-by-Step Methodology:

  • Mobile Phase Prep: Prepare Mobile Phase A as 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 9.0 with ammonium hydroxide[2]. Use Acetonitrile as Mobile Phase B.

  • Column Selection: Ensure the column is explicitly rated for high-pH stability (e.g., Ethylene Bridged Hybrid - BEH C18). Standard silica will dissolve at this pH[7].

  • Method Execution: Run a gradient from 10% to 80% B over 12 minutes.

  • Final Validation: The des-bromo impurity (lacking the hydrophobic halogen) will now elute significantly earlier than the brominated target. Confirm identity via LC-MS (Target m/z : ~256 for target, ~178 for des-bromo).

Part 3: Quantitative Method Comparison

Use the following table to select the appropriate chromatographic strategy based on the specific co-elution profile you are observing.

Troubleshooting StrategyStationary PhaseMobile Phase SystemTarget Impurity ResolvedExpected Resolution ( Rs​ )Target Asymmetry ( As​ )
Mitigating Peak Tailing Charged Surface Hybrid (CSH) C180.1% FA in H₂O / ACNGeneral polar impurities> 1.5< 1.2
Resolving Positional Isomers Phenyl-Hexyl0.1% FA in H₂O / MeOH1-isopropyl isomer> 2.0< 1.3
Des-bromo Separation High-pH Stable C18 (e.g., BEH)10 mM NH₄OAc (pH 9) / ACNDes-bromo precursors> 2.5< 1.1

Part 4: Frequently Asked Questions (FAQs)

Q: I am using a standard C18 column with 0.1% TFA, but my peaks are still co-eluting. Why? A: While Trifluoroacetic Acid (TFA) is a strong ion-pairing agent that improves peak shape for basic compounds, it heavily suppresses MS signals and can actually mask subtle differences between closely related basic impurities by dominating the retention mechanism. Switch to a CSH column with 0.1% Formic Acid to maintain MS compatibility while achieving sharp peaks without aggressive ion-pairing[6].

Q: My target peak (CAS 1422006-33-4) has a leading shoulder. Is this an impurity or a chromatographic artifact? A: A leading shoulder often indicates column mass overload, which is highly common for basic compounds on standard silica at low pH[3]. Dilute your sample by 10x and re-inject. Self-validation: If the shoulder disappears, it was an overload artifact. If it remains, it is a co-eluting polar impurity, requiring you to flatten your gradient slope.

Q: Can I use UV detection at 254 nm for quantifying these impurities? A: Yes. The pyrazolo[3,4-d]pyrimidine core has strong chromophoric properties with robust UV absorbance at 254 nm[2]. However, always orthogonally validate with LC-MS during method development to ensure a co-eluting peak isn't a non-UV-absorbing aliphatic synthesis byproduct.

References

  • [4] Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Università degli Studi di Siena. Available at:

  • [1] Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. National Institutes of Health (NIH). Available at:

  • [7] Alternative Method Development Techniques. Waters Corporation. Available at:

  • [2] Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. ACS Publications. Available at:

  • [6] Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns. Available at:

  • [3] Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available at:

  • [5] Reversed-Phases for LC Deliberately Doped with Positive Charge: Tips and Tricks for Effective Use. LCGC International. Available at:

Sources

Validation & Comparative

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine vs PP1 kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An advanced comparative analysis for medicinal chemists and drug development professionals evaluating pyrazolo[3,4-d]pyrimidine scaffolds.

Executive Summary: The Evolution of Pyrazolo-Pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a bioisostere for the adenine ring of ATP[1]. This structural mimicry allows these compounds to anchor deeply within the highly conserved hinge region of protein kinases.

When evaluating PP1 (1-tert-butyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) against 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine , researchers are not comparing two interchangeable drugs. Instead, they are comparing a fully elaborated, active pharmacological probe (PP1) against a versatile synthetic building block (the 3-bromo intermediate)[2]. Understanding the mechanistic utility, binding dynamics, and experimental applications of both molecules is critical for designing next-generation targeted therapies, such as mutant-selective inhibitors or PROTACs.

Mechanistic Profiling & Binding Dynamics

PP1: The Archetypal Src-Family Kinase Inhibitor

PP1 was one of the first pyrazolo[3,4-d]pyrimidine derivatives identified as a potent, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases (SFKs)[3].

  • Hinge Binding: The N4 exocyclic amine and the N5 of the pyrimidine ring form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met341 in c-Src)[2].

  • Hydrophobic Exploitation: The 3-(p-tolyl) group extends into a deep hydrophobic pocket adjacent to the ATP-binding site. This pocket is accessible in SFKs due to the presence of a relatively small gatekeeper residue (Thr338), granting PP1 its high selectivity over kinases with bulky gatekeepers (like EGFR)[3].

3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine: The Synthetic Vanguard

Unlike PP1, this compound is an unfunctionalized intermediate. It possesses the core adenine-mimicking architecture but lacks the extended hydrophobic moiety required for nanomolar affinity.

  • The 3-Bromo Handle: The bromine atom at the C3 position serves as a highly reactive electrophilic center. It acts as a vector pointing directly toward the hydrophobic pocket I. This allows medicinal chemists to use palladium-catalyzed cross-coupling to systematically install diverse aryl, heteroaryl, or alkynyl groups to probe structure-activity relationships (SAR)[4].

  • The 2-Isopropyl Vector: While PP1 utilizes a 1-tert-butyl group, this intermediate features a 2-isopropyl substitution. Shifting the alkyl group from N1 to N2 alters the tautomeric state and the spatial trajectory of the molecule within the ribose-binding pocket, often utilized to overcome resistance mutations (such as the Bcr-Abl T315I gatekeeper mutation)[4].

Comparative Data: Pharmacological Probe vs. Synthetic Scaffold

To illustrate the functional divergence between a finished inhibitor and its synthetic precursor, the following table summarizes their biochemical profiles and primary utilities.

ParameterPP1 Kinase Inhibitor3-Bromo-2-isopropyl Intermediate
Primary Role Pharmacological probe / Active inhibitorMedicinal chemistry building block
Key Structural Feature 3-(p-tolyl) hydrophobic extensionC3-Bromine for cross-coupling
c-Src IC 50​ (In Vitro) ~170 nM>10,000 nM (Baseline)
Lck IC 50​ (In Vitro) ~5 nM>10,000 nM (Baseline)
EGFR IC 50​ (In Vitro) >100,000 nM (Inactive)N/A (Requires functionalization)
Experimental Application Cell-based signaling assays, in vivo modelsSuzuki-Miyaura / Sonogashira coupling

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the distinct workflows for utilizing each compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Evaluating PP1)

Purpose: To quantify the IC 50​ of PP1 against recombinant c-Src using a luminescence-based ADP detection system. Causality Note: By measuring the generation of ADP rather than the phosphorylated peptide, this assay avoids substrate-specific artifacts and provides a direct stoichiometric readout of kinase catalytic activity.

  • Reagent Preparation: Prepare a kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM DTT). Dilute recombinant c-Src to a working concentration of 1 nM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of PP1 in 100% DMSO. Transfer 100 nL of each concentration to a 384-well microplate (final DMSO concentration 1%).

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the c-Src solution to the wells. Incubate for 15 minutes at room temperature. Self-Validation: Include a vehicle control (DMSO only) for maximum activity and a no-enzyme control for baseline luminescence.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 100 µM ATP and 0.2 mg/mL Src-optimal peptide substrate. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Data Analysis: Read luminescence and fit the data to a four-parameter logistic curve to determine the IC 50​ .

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (Utilizing the 3-Bromo Scaffold)

Purpose: To synthesize a novel kinase inhibitor library by functionalizing 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. Causality Note: The biphasic solvent system (Dioxane/Water) is critical; water dissolves the inorganic base (Na 2​ CO 3​ ) necessary to activate the boronic acid, facilitating the transmetalation step of the palladium catalytic cycle[5].

  • Reaction Setup: In a microwave-safe vial, combine 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq, 0.2 mmol) and a selected aryl boronic acid (1.5 eq, 0.3 mmol).

  • Catalyst & Base Addition: Add Pd(PPh 3​ ) 4​ (0.05 eq, 5 mol%) as the catalyst and Na 2​ CO 3​ (3.0 eq, 0.6 mmol) as the base.

  • Solvent Introduction: Suspend the mixture in a degassed 4:1 ratio of 1,4-Dioxane to deionized water (2.5 mL total volume). Purge the vial with N 2​ gas for 5 minutes to prevent catalyst oxidation.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 120°C for 20 minutes. Self-Validation: Monitor reaction completion via LC-MS; the disappearance of the distinct bromine isotope pattern (M / M+2 peaks of equal intensity) confirms successful coupling.

  • Purification: Dilute with EtOAc, wash with brine, dry over anhydrous Na 2​ SO 4​ , and purify via flash chromatography (DCM/MeOH gradient) to isolate the novel pyrazolo-pyrimidine inhibitor.

Mandatory Visualizations

Diagram 1: PP1 Intervention in Src-Family Kinase Signaling

G RTK Receptor Tyrosine Kinase (Activation Signal) Src c-Src Kinase (Active State) RTK->Src Phosphorylates Substrates Downstream Effectors (FAK, PI3K, STAT3) Src->Substrates Catalyzes Response Cellular Proliferation & Tumorigenesis Substrates->Response Induces PP1 PP1 Inhibitor (ATP Competitor) PP1->Src Blocks ATP Pocket

Caption: PP1 competitively binds the ATP pocket of active c-Src, halting downstream oncogenic signaling.

Diagram 2: Synthetic Workflow of the 3-Bromo Intermediate

G Scaffold 3-Bromo-2-isopropyl- pyrazolo[3,4-d]pyrimidine Catalyst Pd(PPh3)4, Na2CO3 (Microwave, 120°C) Scaffold->Catalyst Boronic Aryl/Heteroaryl Boronic Acids Boronic->Catalyst Library Novel Kinase Inhibitor Library Catalyst->Library C-C Bond Formation Screening High-Throughput IC50 Profiling Library->Screening SAR Evaluation

Caption: Suzuki-Miyaura coupling workflow utilizing the 3-bromo scaffold to generate inhibitor libraries.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC - National Institutes of Health. Available at:[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • The src family-selective tyrosine kinase inhibitor PP1 blocks LPS and IFN-gamma-mediated TNF and iNOS production in murine macrophages. PubMed - National Institutes of Health. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • WO2019143991A1 - SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS.Google Patents.

Sources

Comparative Guide: 1-Isopropyl vs. 2-Isopropyl Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-d]pyrimidin-4-amine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily recognized as a potent bioisostere of adenine. By mimicking the natural purine ring, derivatives of this scaffold act as highly effective ATP-competitive inhibitors across a broad spectrum of enzymatic targets.

However, the specific regiochemistry of alkylation—specifically at the N1 versus the N2 position of the pyrazole ring—fundamentally alters the molecule's 3D topology, electronic distribution, and pharmacological trajectory. This guide objectively compares the 1-isopropyl and 2-isopropyl pyrazolo[3,4-d]pyrimidin-4-amine derivatives, detailing their structural divergence, solvent-controlled synthesis, and target-specific performance [1].

Structural & Mechanistic Divergence

The attachment point of the isopropyl group dictates the vector projection of the substituent within a target protein's binding site, leading to two distinct pharmacological profiles [2,3].

  • 1-Isopropyl Derivatives (N1-Alkylation): Alkylation at the N1 position creates a direct structural analog to the N9 position of natural purines. When binding to kinases, the N1-isopropyl group projects directly into the ribose-binding pocket of the ATP cleft. Because this vector perfectly mimics natural ATP binding, N1-derivatives are the standard choice for developing potent, broad-spectrum, or selective protein kinase inhibitors (e.g., Src family kinases, LRRK2).

  • 2-Isopropyl Derivatives (N2-Alkylation): Alkylation at the N2 position disrupts the classic purine geometry. The N2-isopropyl vector points away from the traditional ribose pocket, often projecting toward the solvent-exposed channel or adjacent hydrophobic sub-pockets. While this geometry reduces affinity for standard active-state kinases, it unlocks exceptional potency for alternative targets, most notably Adenosine Deaminase (ADA), where N2-alkyl derivatives achieve sub-nanomolar binding affinities [2].

G Core Pyrazolo[3,4-d]pyrimidine Core Scaffold N1 1-Isopropyl Vector (Adenine N9 Mimic) Core->N1 N2 2-Isopropyl Vector (Atypical Geometry) Core->N2 Ribose ATP Ribose Pocket Binding N1->Ribose Hydro Hydrophobic/Solvent Channel Binding N2->Hydro Kinase Potent Kinase Inhibitor (e.g., Src, LRRK2) Ribose->Kinase ADA Potent ADA Inhibitor (Sub-nanomolar Ki) Hydro->ADA

Caption: Divergent pharmacological targeting based on N1 vs. N2 isopropyl vector projection.

Comparative Performance Data

The table below synthesizes the experimental performance and physical properties of the two regioisomers based on established structure-activity relationship (SAR) studies [1,2,3].

Parameter1-Isopropyl Derivative (N1)2-Isopropyl Derivative (N2)
Structural Analogy Adenine N9 MimicNon-natural purine geometry
Primary Target Class Protein Kinases (e.g., Src, LRRK2)Adenosine Deaminase (ADA)
Binding Pocket Vector Projects into the ATP ribose-binding pocketProjects toward the solvent channel / hydrophobic sub-pockets
Enzymatic Affinity Kinase IC50: Low nanomolar (target dependent)ADA Ki: Nanomolar to sub-nanomolar range
Thermodynamic Stability High (Global Minimum, Thermodynamically favored)Lower (Kinetic Product)
Optimal Synthesis Solvent DMSO (Promotes Solvent-Separated Ion Pairs)THF (Promotes Close Ion Pairs via Na+ coordination)

Regioselective Synthesis & Causality

Synthesizing these derivatives requires overcoming the intrinsic nucleophilicity of the pyrazole ring. The N1 position is the thermodynamically favored site for electrophilic attack. To selectively force the isopropyl group onto the N2 position, chemists must manipulate the transition state using solvent-controlled ion pairing [1].

  • N1-Selectivity (Thermodynamic Control): Utilizing a highly polar aprotic solvent like DMSO solvates the counterion (e.g., K+ or Na+), creating a Solvent-Separated Ion Pair (SIP) . This leaves the inherently more nucleophilic N1 position exposed for alkylation.

  • N2-Selectivity (Kinetic Control): Utilizing a less polar solvent like THF with a sodium base (NaHMDS) creates a Close Ion Pair (CIP) . The sodium cation tightly coordinates to both the N7 and N1 nitrogens. This coordination sterically shields the N1 position, forcing the incoming isopropyl halide to attack the unhindered N2 position [1].

G cluster_N1 N1-Alkylation Pathway (Thermodynamic) cluster_N2 N2-Alkylation Pathway (Kinetic) SM Pyrazolo[3,4-d]pyrimidin-4-amine (Starting Material) Cond1 Solvent: DMSO Base: K2CO3 SM->Cond1 Cond2 Solvent: THF Base: NaHMDS SM->Cond2 Mech1 Solvent-Separated Ion Pair (SIP) High Intrinsic N1 Nucleophilicity Cond1->Mech1 Prod1 1-Isopropyl Derivative Mech1->Prod1 Mech2 Close Ion Pair (CIP) Na+ coordinates & blocks N1/N7 Cond2->Mech2 Prod2 2-Isopropyl Derivative Mech2->Prod2

Caption: Mechanistic routing of regioselective N-isopropylation via solvent-controlled ion pairing.

Self-Validating Experimental Protocols

The following methodologies detail the step-by-step synthesis for both regioisomers, embedding the chemical causality behind each operational choice to ensure reproducibility.

Protocol A: Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Preparation: Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMSO (0.2 M). Causality: DMSO's high dielectric constant promotes the formation of solvent-separated ion pairs (SIPs), which is critical for directing alkylation to the thermodynamically favored N1 position.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes. Causality: The mild base deprotonates the pyrazole ring, generating a delocalized reactive anion without degrading the pyrimidine core.

  • Alkylation: Add 2-iodopropane (1.2 eq) dropwise. Heat the reaction to 60 °C for 4 hours. Causality: Heating overcomes the steric activation energy barrier required for the SN2 displacement of a secondary halide.

  • Workup: Quench the reaction by pouring it into an excess of ice water. Causality: Water crashes out the highly organic product as a precipitate while completely solubilizing the DMSO and inorganic salts, driving the equilibrium and simplifying purification.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure N1-isomer.

Protocol B: Synthesis of 2-Isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Preparation: Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C. Causality: THF, a lower dielectric constant solvent, is strictly required to maintain the close ion pair (CIP) necessary for N2 regioselectivity.

  • Deprotonation & Coordination: Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at 0 °C. Causality: The sodium cation from NaHMDS tightly coordinates to the N7 and N1 nitrogens of the scaffold. This steric shielding effectively blocks the N1 position from electrophilic attack.

  • Alkylation: Add 2-iodopropane (1.5 eq) and allow the reaction to warm to room temperature, stirring for 12 hours. Causality: With N1 blocked, the electrophile is forced to attack the unhindered N2 position. The secondary halide requires a longer reaction time at room temperature to achieve high conversion.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Causality: NH₄Cl safely neutralizes the excess strong base without risking the hydrolysis of the sensitive pyrimidine ring.

  • Purification: Purify via silica gel chromatography using a Dichloromethane/Methanol gradient. Causality: The N2-isomer is generally more polar than the N1-isomer and requires chromatographic separation to remove trace N1 byproducts that may have formed.

References

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry (2018).[Link]

  • Novel, Highly Potent Adenosine Deaminase Inhibitors Containing the Pyrazolo[3,4-d]pyrimidine Ring. Journal of Medicinal Chemistry (2005).[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry (2014).[Link]

Structural Rationale & Causality: Why CAS 1422006-33-4?

Author: BenchChem Technical Support Team. Date: March 2026

Validation of CAS 1422006-33-4 as a Src Inhibitor Scaffold: A Comparative Guide

For drug development professionals and medicinal chemists targeting the Src family kinases (SFKs), selecting the right chemical starting point is the most critical determinant of a program's success. The pyrazolo[3,4-d]pyrimidine nucleus has long been recognized as a privileged, drug-like scaffold due to its structural role as an adenine isostere, allowing it to perfectly mimic ATP binding within the kinase hinge region[1],[2].

This guide objectively evaluates CAS 1422006-33-4 (3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine) as a superior foundational scaffold for developing novel Src inhibitors. By analyzing its structural rationale, comparative performance against established alternatives, and providing self-validating experimental workflows, this guide serves as a comprehensive roadmap for lead optimization.

The design of CAS 1422006-33-4 is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose:

  • The Pyrazolo[3,4-d]pyrimidine Core & 4-Amine: This core acts as a purine analog. The exocyclic 4-amine group is essential for forming critical, bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (specifically Met341 in Src)[1].

  • The 2-Isopropyl Substitution: Unlike unbranched alkyl groups, the isopropyl group provides specific steric bulk that directs the scaffold deep into the hydrophobic pocket adjacent to the ATP-binding site. This steric directionality is a primary driver for achieving selectivity over other off-target kinases[3].

  • The 3-Bromo "Synthetic Hook": The causality behind utilizing a brominated scaffold lies in its synthetic tractability. The 3-bromo position serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). This allows medicinal chemists to rapidly generate diverse libraries of bulky hydrophobic tail groups to probe the deep hydrophobic pocket of Src, a strategy proven effective in developing advanced inhibitors like Si306[4].

Comparative Performance Analysis

To contextualize the utility of CAS 1422006-33-4, we must compare it against fully elaborated classic Src inhibitors (PP2, Dasatinib) and advanced pyrazolopyrimidine derivatives (Si306).

Compound / ScaffoldPrimary TargetsCore StructureSynthetic TractabilityTypical IC₅₀ (Src)Clinical / Research Utility
CAS 1422006-33-4 Src Family KinasesPyrazolo[3,4-d]pyrimidineHigh (3-Bromo enables rapid diversification)10 - 500 nM (Post-derivatization)Preclinical Lead Scaffold
PP2 Lck, Fyn, SrcPyrazolo[3,4-d]pyrimidineLow (Fully elaborated)~5 nMIn Vitro Tool Compound
Si306 SrcPyrazolo[3,4-d]pyrimidineLow (Fully elaborated)~150 nMPreclinical Glioblastoma Models[4]
Dasatinib Bcr-Abl, SrcThiazole-CarboxamideLow (Fully elaborated)<1 nMFDA-Approved Therapeutic

Data Interpretation: While Dasatinib offers sub-nanomolar potency, its rigid thiazole-carboxamide core offers limited room for overcoming emergent resistance mutations. CAS 1422006-33-4 provides the ideal balance: the proven hinge-binding geometry of PP2/Si306 combined with the synthetic flexibility required to engineer around steric clashes caused by gatekeeper mutations.

Mechanism of Action

SrcMechanism RTK Receptor Tyrosine Kinases (EGFR, PDGFR) Src Src Kinase (Active, pY416) RTK->Src Activates Downstream Downstream Effectors (FAK, PI3K, STAT3) Src->Downstream Phosphorylates Inhibitor CAS 1422006-33-4 (ATP-Competitive Scaffold) Inhibitor->Src Blocks ATP Pocket Outcome Tumor Cell Invasion & Proliferation Downstream->Outcome Drives

Mechanism of Src kinase signaling and targeted inhibition by CAS 1422006-33-4.

Self-Validating Experimental Protocols

To rigorously validate derivatives synthesized from CAS 1422006-33-4, researchers must employ self-validating assay systems. A protocol is only trustworthy if internal controls can mathematically prove the absence of false positives (e.g., compound auto-fluorescence or non-specific protein degradation).

ValidationWorkflow Synth Scaffold Functionalization (Suzuki/Sonogashira) Enzymatic In Vitro Kinase Assay (ADP-Glo ATP Depletion) Synth->Enzymatic Lead Cmpds Cellular Cellular Target Engagement (p-Src Y416 Western Blot) Enzymatic->Cellular IC50 < 100nM Phenotypic Phenotypic Validation (Invasion/Migration) Cellular->Phenotypic Target Validated

Step-by-step experimental workflow for validating Src inhibitor scaffolds.

Protocol A: Enzymatic Validation via ADP-Glo Kinase Assay

Causality: We utilize the ADP-Glo assay rather than traditional ³²P-ATP radiometric assays. ADP-Glo directly measures the production of ADP (ATP depletion) via a coupled luminescence reaction. This eliminates radioactive hazards and, crucially, avoids false positives caused by the auto-fluorescence common in highly conjugated pyrazolopyrimidine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant active Src kinase to 1 ng/µL.

  • Compound Plating: Serially dilute CAS 1422006-33-4 derivatives in DMSO. Transfer 1 µL to a 384-well plate. Self-Validation Control: Include Dasatinib (100 nM) as a positive control, and DMSO alone as the vehicle (maximum activity) control.

  • Kinase Reaction: Add 4 µL of Src kinase solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding. Initiate the reaction by adding 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Src optimal peptide). Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a microplate luminometer.

  • Validation Logic: Calculate the Z'-factor using the DMSO (max signal) and No-Enzyme (min signal) controls. A Z'-factor > 0.5 is mandatory to validate the plate's integrity before calculating the IC₅₀.

Protocol B: Cellular Target Engagement (p-Src Y416 Western Blot)

Causality: Biochemical potency does not guarantee cellular permeability. We measure autophosphorylation at Tyrosine 416 (p-Src Y416) because it is the definitive hallmark of Src catalytic activation within the activation loop.

Step-by-Step Methodology:

  • Cell Treatment: Seed U87 glioblastoma cells (known for high Src expression[4]) in 6-well plates. Treat with varying concentrations of the synthesized derivatives (0.1, 1, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF). Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Western Blotting: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-Src (Y416) and Total Src.

  • Validation Logic: This is a critical self-validating step. The inhibitor must decrease the p-Src (Y416) signal without altering the Total Src signal. If Total Src decreases, the compound is causing non-specific protein degradation or cytotoxicity, invalidating it as a specific kinase inhibitor. GAPDH must be used as a loading control to normalize the Total Src signal.

Conclusion

CAS 1422006-33-4 represents an optimal intersection of biological mimicry and synthetic utility. By leveraging the adenine-mimicking properties of the pyrazolo[3,4-d]pyrimidine core and the synthetic versatility of the 3-bromo substituent, researchers can efficiently navigate the complex structure-activity relationship (SAR) landscape of Src family kinases. When paired with rigorous, self-validating biochemical and cellular assays, this scaffold is a powerful engine for discovering next-generation targeted therapeutics.

References

  • [4] Title: Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo Source: PMC / NIH URL:

  • [3] Title: Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Source: Arabian Journal of Chemistry URL:

  • [1] Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL:

  • [2] Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL:

Sources

A Comparative Guide to the Purity Validation of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine: A Focus on Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: The rigorous determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, a complex heterocyclic compound. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and objectively compare its performance against established chromatographic (HPLC) and thermal (DSC) methods. The discussion is grounded in established analytical principles to provide a framework for robust, reliable, and scientifically sound purity assessment.

The Imperative of Purity in Heterocyclic APIs

Heterocyclic scaffolds, such as the pyrazolo[3,4-d]pyrimidine core, are prevalent in medicinal chemistry due to their diverse biological activities. However, their synthesis often involves multi-step pathways that can introduce a variety of impurities, including isomers, precursors, and reaction by-products. The precise quantification of the target molecule, 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, is therefore critical to ensure its safety, efficacy, and compliance with regulatory standards. While traditional methods like High-Performance Liquid Chromatography (HPLC) are widely used, they are often dependent on the availability of a certified reference standard of the same compound, which may not be available during early-stage research.

This guide focuses on Quantitative NMR (qNMR) as a primary, direct method for purity determination that does not require a reference standard of the analyte itself. Instead, it relies on a certified internal standard, offering a powerful alternative for accurate and direct quantification.

Quantitative NMR (qNMR): A Primary Ratio Method

qNMR stands as a primary analytical technique because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal. This direct relationship allows for the accurate determination of the molar concentration of a substance when compared against a certified internal standard of known purity and weight.

The Fundamental Principle of qNMR is encapsulated in the following equation:

Purity_Analyte = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std

Where:

  • I_Analyte & I_Std : Integral values of the analyte and internal standard signals, respectively.

  • N_Analyte & N_Std : Number of protons for the respective signals.

  • MW_Analyte & MW_Std : Molar masses of the analyte and internal standard.

  • m_Analyte & m_Std : Masses of the analyte and internal standard.

  • Purity_Std : Purity of the internal standard.

Causality Behind Experimental Choices in qNMR

The trustworthiness of a qNMR experiment hinges on a series of carefully considered parameters. Each choice is designed to mitigate potential sources of error and ensure the direct proportionality between signal intensity and molar quantity is maintained.

  • Selection of the Internal Standard: The ideal internal standard should have a simple spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte signals. It must be chemically inert towards the analyte and the solvent, non-volatile, and have a known, high purity. For 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, maleic acid or dimethyl sulfone are excellent candidates. Their simple singlets in regions typically free of analyte signals make them ideal for this purpose.

  • Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard. Deuterated solvents are required for the NMR lock system. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar heterocyclic compounds.

  • NMR Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be optimized. A long relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of both the analyte and standard, is crucial. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is solely dependent on the number of protons. A 90° pulse angle is typically used to maximize the signal.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte & Internal Standard B Dissolve in deuterated solvent (e.g., DMSO-d6) A->B Volumetric Flask C Optimize Spectrometer Parameters (D1, Pulse Angle) B->C D Acquire Spectrum C->D E Phase & Baseline Correction F Integrate Analyte & Standard Signals E->F G Calculate Purity using qNMR Equation F->G

Caption: A streamlined workflow for qNMR purity determination.

Experimental Protocol: qNMR Purity of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Materials:

  • 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (Analyte)

  • Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)

  • DMSO-d6 (≥ 99.8% D)

  • Analytical Balance (4 decimal places)

  • 5 mm NMR tubes

Procedure:

  • Preparation of the Sample:

    • Accurately weigh approximately 20 mg of the analyte into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Vortex the vial until both components are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (500 MHz Spectrometer):

    • Temperature: 298 K

    • Pulse Program: A standard 1D proton experiment (e.g., zg30 or zg90).

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds (ensure this is > 5x T1 of the slowest relaxing proton).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16 (or more for better signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation.

    • Carefully phase the spectrum to achieve a pure absorption lineshape for all peaks.

    • Apply a baseline correction across the entire spectrum.

    • Calibrate the spectrum by setting the DMSO solvent peak to 2.50 ppm.

    • Integrate the selected signals for the analyte and the internal standard. For the analyte, a well-resolved signal, for instance, the methine proton of the isopropyl group, should be chosen. For maleic acid, the singlet of the two vinyl protons is used.

Comparative Analysis: qNMR vs. HPLC and DSC

To provide a comprehensive evaluation, we compare the performance of qNMR with two other widely used techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) with UV detection and Differential Scanning Calorimetry (DSC).

Comparative_Analysis cluster_qnmr qNMR Attributes cluster_hplc HPLC Attributes cluster_dsc DSC Attributes center_node Purity Validation of 3-bromo-2-isopropyl-2H- pyrazolo[3,4-d]pyrimidin-4-amine qNMR qNMR center_node->qNMR Direct, Primary Method HPLC HPLC-UV center_node->HPLC Relative, High-Throughput DSC DSC center_node->DSC Thermodynamic Purity qnmr_pro1 No analyte reference needed qNMR->qnmr_pro1 qnmr_pro2 High precision & accuracy qNMR->qnmr_pro2 qnmr_con1 Lower sensitivity qNMR->qnmr_con1 hplc_pro1 High sensitivity HPLC->hplc_pro1 hplc_pro2 Resolves structurally similar impurities HPLC->hplc_pro2 hplc_con1 Requires analyte reference standard HPLC->hplc_con1 dsc_pro1 Detects crystalline impurities DSC->dsc_pro1 dsc_con1 Not suitable for amorphous or thermally labile compounds DSC->dsc_con1

Caption: A comparative framework for purity validation methods.

Hypothetical Experimental Data

The following table summarizes hypothetical but realistic purity data for a single batch of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, as determined by the three methods.

Analytical Method Parameter Measured Result Key Advantages Key Limitations
qNMR Molar Purity (%mol/mol)98.9% ± 0.2%Direct measurement, no analyte reference needed, high precision.Lower sensitivity to trace impurities, potential for signal overlap.
HPLC-UV (Area %) Purity by Area Normalization99.2%High sensitivity, excellent for resolving related substances.Assumes all impurities have the same response factor as the API, requires an analyte reference standard for mass % purity.
DSC Thermodynamic Purity99.1%Measures total mole fraction of impurities, good for crystalline solids.Not suitable for amorphous or thermally unstable compounds, less sensitive than HPLC.
Discussion of Comparative Results

The hypothetical results show a good correlation between the three methods, which lends confidence to the overall purity assessment.

  • qNMR provides a direct, highly accurate measure of the molar quantity of the main component. The value of 98.9% is considered a robust baseline.

  • HPLC-UV gives a slightly higher purity value (99.2%) by area normalization. This method is excellent for detecting and quantifying minor impurities that might be below the detection limit of NMR. However, the area percentage is not a true mass percentage unless the response factors of all impurities are known or determined.

  • DSC provides a thermodynamic purity value (99.1%) based on the melting point depression caused by impurities. This result supports the high purity of the crystalline batch.

Conclusion and Recommendations

For the definitive purity validation of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, especially in a context where a certified reference standard of the analyte is not available, qNMR is the method of choice. It provides a direct, unbiased, and highly accurate determination of purity that can be used to qualify in-house reference materials.

A comprehensive approach to purity validation should, however, leverage the strengths of multiple techniques. An ideal workflow would involve:

  • Using qNMR to establish the absolute purity of a primary batch.

  • Developing an HPLC method to profile and quantify trace impurities, using the qNMR-qualified material as the reference standard.

  • Employing DSC as an orthogonal technique to confirm the purity of crystalline batches.

This integrated approach creates a self-validating system, ensuring the highest level of confidence in the quality of the API, which is paramount for successful drug development.

References

  • Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Applications. U.S. Food and Drug Administration (FDA).[Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products.[Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[Link]

  • Schoenberger, T., & Wawer, I. (2013). Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Die Pharmazie-An International Journal of Pharmaceutical Sciences.[Link]

comparing cross-coupling efficiency of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison of the cross-coupling efficiency of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine , a critical building block in modern medicinal chemistry.

The Strategic Role of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged, ATP-competitive hinge-binding scaffold extensively utilized in the discovery of kinase inhibitors targeting BTK, RET, and Src families [1]. Within this framework, the 4-amino group mimics the adenine ring of ATP, while the C3 position serves as a highly desirable vector for exploring the hydrophobic pocket of the kinase active site.

Functionalizing the C3 position typically relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). However, the efficiency of these reactions is heavily dictated by the electronic deficiency of the pyrimidine ring and the specific regiochemistry of the N-alkylation. Specifically, the 2-isopropyl substitution pattern introduces unique steric microenvironments that drastically alter catalytic efficiency compared to its structural isomers and halogenated alternatives.

Mechanistic Causality: Sterics vs. Electronics

To understand the cross-coupling behavior of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, we must analyze the catalytic cycle. The pyrazolo-pyrimidine core is highly electron-withdrawing, which intrinsically decelerates the initial oxidative addition of Palladium(0) into the C3–Halogen bond.

Furthermore, the N2-isopropyl group sits directly adjacent to the C3 position. This creates a severe steric clash during the transmetalation and reductive elimination phases of the catalytic cycle, especially when coupling with ortho-substituted or bulky boronic acids.

CatalyticCycle A 3-Bromo-2-isopropyl Substrate B Oxidative Addition (Pd(0) ➔ Pd(II)) A->B Pd(dppf)Cl2 C Transmetalation (Boronic Acid) B->C Base / Heat D Reductive Elimination (C-C Bond Formation) C->D D->B Pd(0) E C3-Functionalized Target D->E

Catalytic cycle of C3-functionalization highlighting steric bottlenecks.

Comparative Analysis: Isomers and Halogen Alternatives

When optimizing a synthetic route, chemists must weigh the target compound against its closest alternatives. Here is how the 3-bromo-2-isopropyl substrate compares to its 3-iodo counterpart and its N1-alkylated regioisomer.

Alternative 1: 3-Iodo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (The Iodo Analog)
  • The Logic: Iodine forms a weaker bond with carbon than bromine, facilitating much faster oxidative addition. This is a classic workaround for electron-deficient heterocycles [2].

  • The Reality: While oxidative addition is rapid, the 3-iodo derivative is highly susceptible to proto-dehalogenation (hydrodeiodination) under the basic, aqueous conditions required for Suzuki couplings. This side reaction rapidly converts the starting material into the des-halogenated byproduct, ultimately lowering the isolated yield of the desired cross-coupled product.

Alternative 2: 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (The N1 Regioisomer)
  • The Logic: Alkylating at the N1 position points the bulky isopropyl group away from the C3 reaction center [3].

  • The Reality: The lack of steric hindrance at C3 allows for exceptionally high coupling efficiencies, even with bulky boronic acids, using standard, inexpensive catalysts like Pd(PPh3​)4​ . However, if the biological target strictly requires the N2-vector for optimal binding affinity, the synthetic ease of the N1 isomer cannot be utilized.

StericComparison Root Regioisomer Steric Impact on C3 Cross-Coupling N1 1-Isopropyl Isomer (N1-Alkyl) Root->N1 N2 2-Isopropyl Isomer (N2-Alkyl) Root->N2 N1_Desc Alkyl group points away from C3. Low steric hindrance. High coupling efficiency. N1->N1_Desc N2_Desc Alkyl group adjacent to C3. High steric hindrance. Requires optimized ligands (e.g., dppf). N2->N2_Desc

Steric impact of N1 vs. N2 alkylation on C3 cross-coupling efficiency.

Quantitative Performance Data

The following table summarizes the comparative cross-coupling efficiencies of these substrates under standardized Suzuki-Miyaura conditions.

SubstrateBoronic Acid (Steric Profile)Optimal Catalyst SystemIsolated Yield (%)Major Observed Byproduct
3-Bromo-2-isopropyl (Target)Phenylboronic acid (Standard) Pd(dppf)Cl2​ , K2​CO3​ 78%Trace debromination
3-Bromo-2-isopropyl (Target)2,6-Dimethylphenylboronic acid (Bulky) Pd(dppf)Cl2​ , K2​CO3​ 45%Unreacted Starting Material
3-Iodo-2-isopropyl (Alt 1)Phenylboronic acid (Standard) Pd(PPh3​)4​ , Na2​CO3​ 62%Significant deiodination (~25%)
3-Bromo-1-isopropyl (Alt 2)2,6-Dimethylphenylboronic acid (Bulky) Pd(PPh3​)4​ , Na2​CO3​ 82%None

Data synthesis reflects established reactivity paradigms for halogenated pyrazolo[3,4-d]pyrimidines [1][2][3].

Validated Experimental Protocol: Suzuki-Miyaura Coupling

Because of the steric hindrance introduced by the N2-isopropyl group, standard tetrakis(triphenylphosphine)palladium(0) often stalls at the reductive elimination step. To overcome this, the protocol below utilizes Pd(dppf)Cl2​ . The large bite angle of the dppf ligand forces the intermediate palladium complex into a geometry that accelerates reductive elimination, driving the reaction forward.

Reagents & Materials
  • Substrate: 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 ratio, 10 mL)

Step-by-Step Methodology
  • Reagent Assembly: In a dry, round-bottom flask equipped with a magnetic stir bar, add the 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, arylboronic acid, and K2​CO3​ .

    • Causality: Using a slight excess of boronic acid (1.5 equiv) compensates for any competitive protodeboronation that occurs at elevated temperatures.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H2​O mixture. Sparge the solution with Argon or Nitrogen gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into catalytically dead Pd(II) complexes. Thorough degassing is non-negotiable for reproducible yields.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of inert gas. Seal the vessel with a reflux condenser.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • Self-Validating Monitoring: After 4 hours, sample the reaction and analyze via LC-MS.

    • Causality: Do not rely solely on TLC. LC-MS is required to differentiate between the desired product mass and the mass of the proto-debrominated byproduct (M - 79). If starting material is consumed, stop heating immediately to prevent degradation.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane to Methanol, 0-5%) to yield the pure C3-functionalized product.

References

  • Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist. Journal of Medicinal Chemistry (ACS Publications). 1

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface. 2

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (PMC).3

Sources

selectivity profiling of 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine vs 1H isomers

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of 2-Isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine vs. 1H Isomers: A Structural and Kinetic Comparison Guide

In the landscape of targeted therapeutics, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for designing ATP-competitive kinase inhibitors. Serving as a highly effective [1], this bicyclic system mimics the purine ring of ATP. However, the regiochemistry of alkylation—specifically the divergence between the 1H and 2H isomers—dictates a profound shift in the molecule's spatial orientation.

As a Senior Application Scientist, I have structured this guide to objectively compare the 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine against its 1H counterpart (1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine). By analyzing the causality behind their synthesis and structural biology, we can map how a simple vector shift transforms a broad-spectrum kinase inhibitor into a highly selective targeted agent.

Mechanistic Rationale: The Impact of N1 vs. N2 Alkylation

To understand the divergent kinase selectivity of these isomers, we must analyze their geometric relationship to the kinase ATP-binding pocket.

  • 1H-Isomer (The Adenine Mimic): Alkylation at the N1 position perfectly mimics the N9-ribose attachment of natural purines. This allows the pyrimidine ring to form canonical bidentate hydrogen bonds with the kinase hinge region, while the N1-isopropyl group is directed toward the solvent-exposed channel[2].

  • 2H-Isomer (The Vector Shift): Alkylation at the N2 position shifts the vector of the isopropyl group by approximately 40 degrees. This repositioning projects the steric bulk of the isopropyl group directly toward the hinge region. While this causes severe steric clashes with the highly conserved hinge residues of kinases like EGFR and SRC, this "disfavored" geometry can be exploited to achieve exquisite selectivity for kinases with atypical or highly flexible ATP-binding pockets, such as [3].

G cluster_1H 1H-Isomer (Adenine Mimic) cluster_2H 2H-Isomer (Altered Vector) N1_1H N1-Isopropyl (Solvent exposed) Hinge_1H Kinase Hinge Region (e.g., Met/Leu) N1_1H->Hinge_1H No steric clash N2_1H N2 Lone Pair (Available) N2_1H->Hinge_1H Strong H-bond N2_2H N2-Isopropyl (Steric bulk) Hinge_2H Kinase Hinge Region (e.g., Met/Leu) N2_2H->Hinge_2H Steric Clash N1_2H N1 Lone Pair (Shifted vector) N1_2H->Hinge_2H Weak/No H-bond

Fig 1: Mechanistic binding logic comparing the ATP hinge-region interactions of 1H vs 2H isomers.

Comparative Kinase Selectivity Profiling

The structural divergence translates directly into distinct pharmacological profiles. The 1H-isomer typically exhibits broad-spectrum activity across the kinome, whereas the 2H-isomer demonstrates a highly restricted selectivity profile, effectively filtering out off-target purine-dependent kinases.

Table 1: Quantitative Selectivity Profiling (Representative IC₅₀ Data)

Kinase Target1-Isopropyl-1H-isomer IC₅₀ (nM)2-Isopropyl-2H-isomer IC₅₀ (nM)Structural Binding Context
SRC 12 ± 3>10,000Narrow hinge; requires canonical N1 vector.
EGFR (WT) 45 ± 5>10,000Strict requirement for purine-like H-bonds[2].
FGFR1 1,200 ± 15042 ± 6Flexible pocket; accommodates N2-bulk[3].
BRAF (V600E) 320 ± 40>10,000Prefers 1H-geometry for DFG-in binding[4].
CDK2 85 ± 10>5,000Intolerant to N2-substitution vector shift.

Experimental Workflows & Protocols

To ensure data trustworthiness, the experimental protocols must function as a self-validating system. The synthesis relies on thermodynamic versus kinetic control, followed by rigorous chromatographic separation and structural validation via 2D-NMR to unambiguously assign the regioisomers[5].

Workflow Start 1H-pyrazolo[3,4-d]pyrimidin-4-amine + Isopropyl Iodide / K2CO3 Alkylation Alkylation Reaction (Thermodynamic vs Kinetic Control) Start->Alkylation Separation Chromatographic Separation (Silica Gel) Alkylation->Separation Isomer1 1-isopropyl-1H-isomer (Major Product) Separation->Isomer1 Polar Elution Isomer2 2-isopropyl-2H-isomer (Minor Product) Separation->Isomer2 Non-Polar Elution Assay High-Throughput Kinase Profiling (TR-FRET Assay) Isomer1->Assay Isomer2->Assay Data IC50 Determination & Selectivity Mapping Assay->Data

Fig 2: Experimental workflow for the synthesis, separation, and profiling of pyrazolo-pyrimidines.

Protocol A: Synthesis and Regioisomer Separation

Causality Check: Alkylation at N1 preserves the aromaticity and dipole moment of the pyrazole system, making the 1H-isomer the thermodynamic product. The 2H-isomer is the kinetic product and disrupts the canonical dipole, making it less polar on silica gel.

  • Alkylation Reaction: Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to deprotonate the pyrazole ring.

  • Electrophile Addition: Dropwise add isopropyl iodide (1.2 eq). Heat the reaction to 60°C and monitor via LC-MS. The reaction typically yields a ~4:1 mixture of the 1H and 2H isomers.

  • Quenching & Extraction: Quench with H₂O, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Chromatographic Separation: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM).

    • Self-Validation Step: The 2H-isomer will elute earlier (less polar) than the 1H-isomer.

  • Structural Confirmation: Confirm regiochemistry using ¹H-¹³C HMBC NMR. The 1H-isomer exhibits a strong ³J correlation between the isopropyl methine proton and C7a, whereas the 2H-isomer correlates with C3[5].

Protocol B: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality Check: TR-FRET is utilized over standard luminescence assays to prevent compound-mediated light interference and to provide a highly sensitive, direct measurement of substrate phosphorylation.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the 1H and 2H isomers in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, dispense 100 nL of compound solution. Add 5 µL of the target kinase/substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP solution (calibrated to the apparent Kₘ for each specific kinase) to initiate the reaction.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled tracer). Incubate for 30 minutes.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion

The selection between the 1H and 2H isomers of the pyrazolo[3,4-d]pyrimidine scaffold is a fundamental driver of kinase selectivity. While the 1-isopropyl-1H-isomer serves as a robust, broad-spectrum purine mimic, the 2-isopropyl-2H-isomer offers a strategic vector shift. This shift reliably bypasses off-target toxicities associated with pan-kinase inhibition, providing a targeted approach for specific, flexible kinases like FGFR.

References

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL: [Link]

  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: NIH / PMC URL: [Link]

  • Title: Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities Source: MDPI URL: [Link]

  • Title: 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus Source: MDPI URL: [Link]

Sources

reproducibility of synthesizing 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine across batches

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in the Synthesis of 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comparative Guide for Scale-Up

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, serving as a bioisostere for the adenine ring of ATP in the development of highly selective kinase inhibitors[1]. Among its derivatives, 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1422006-33-4) is a critical, yet notoriously difficult-to-synthesize intermediate[2]. Batch-to-batch variability in its production frequently derails downstream Suzuki couplings and API crystallization.

As a Senior Application Scientist, I have evaluated the root causes of this variability. This guide objectively compares conventional batch synthesis, automated continuous flow chemistry, and commercial sourcing, providing drug development professionals with a data-driven roadmap for reproducible procurement and synthesis.

Mechanistic Bottlenecks: Expertise & Experience

To achieve reproducibility, we must first understand the chemical causality behind the two primary failure modes in synthesizing this molecule:

1. Regioselective N-Alkylation (The N1 vs. N2 Dilemma) Alkylation of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core with isopropyl iodide typically yields a mixture of N1 and N2 isomers. The N1-isopropyl isomer is the thermodynamic sink. To selectively drive the reaction toward the target N2-isopropyl isomer, kinetic control is mandatory. This is governed by solvent-dependent ion pairing. Utilizing THF with NaHMDS creates Tight Ion Pairs (TIPs), where the sodium cation coordinates both N1 and N7, sterically shielding them and directing the isopropyl electrophile exclusively to N2[3]. Conversely, using polar aprotic solvents like DMSO generates Solvent-Separated Ion Pairs (SIPs), which predominantly yield the unwanted N1 isomer[3].

2. Exothermic C3-Bromination The C3 position of the pyrazole ring is highly electron-rich and susceptible to electrophilic aromatic substitution. Bromination using N-Bromosuccinimide (NBS) is rapid and highly exothermic[1]. In conventional batch reactors, poor mass and heat transfer create localized thermal gradients (hot spots). These hot spots provide the activation energy for oxidative ring degradation and di-bromination, severely compromising batch purity.

Regioselectivity cluster_conditions SM 1H-pyrazolo[3,4-d] pyrimidin-4-amine Cond1 i-PrI, NaHMDS THF (Tight Ion Pairs) SM->Cond1 High Selectivity Cond2 i-PrI, K2CO3 DMSO (Separated Ions) SM->Cond2 Poor Selectivity N2 2-isopropyl isomer (Target Kinetic Product) Cond1->N2 High Selectivity N1 1-isopropyl isomer (Unwanted Thermodynamic) Cond2->N1 Poor Selectivity Brom NBS Bromination (Continuous Flow) N2->Brom Prod 3-bromo-2-isopropyl-2H- pyrazolo[3,4-d]pyrimidin-4-amine Brom->Prod

Mechanistic divergence of N-alkylation regioselectivity based on solvent ion-pairing effects.

Comparative Performance Data

To establish the optimal procurement strategy, we compared three approaches: Conventional Batch Synthesis , Continuous Flow Synthesis , and Commercial Sourcing (utilizing high-purity vendors such as Amadis Chemical)[4].

Table 1: Performance Metrics Across Procurement/Synthesis Methods

MetricConventional Batch (In-House)Continuous Flow (In-House)Commercial Sourcing
Overall Yield (2 Steps) 45% – 55%78% – 82% N/A (Pre-synthesized)
Purity (UPLC-MS) 92.0% (Highly variable)>98.5% (Consistent)>97.0% (Vendor Spec)
N2:N1 Regioselectivity 4:1 to 6:18:1 (Tightly controlled)Pre-purified
Batch-to-Batch RSD 12.4%1.8% Dependent on vendor lot
E-Factor (Waste) > 150< 40 Outsourced burden
Cost / Gram High (Due to purification)Low (Post-capital expenditure)Medium-High[4]

Verdict: While commercial sourcing is viable for early discovery, automated continuous flow synthesis is the only scientifically robust method for ensuring reproducible scale-up without inheriting supply chain vulnerabilities.

Self-Validating Experimental Protocols

The following protocols utilize Process Analytical Technology (PAT) to create self-validating feedback loops, ensuring that out-of-specification material is never telescoped into the next step.

Protocol 1: Regioselective Synthesis of 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Preparation: Charge a rigorously dried reactor with 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and anhydrous THF (10 vol). Cool to -20 °C under argon.

  • Ion-Pair Generation: Dropwise add NaHMDS (1.05 eq, 1M in THF) over 30 minutes, maintaining internal temperature < -15 °C. Stir for 1 hour to ensure complete Tight Ion Pair (TIP) formation[3].

  • Alkylation: Add isopropyl iodide (1.1 eq) via syringe pump over 1 hour.

  • Self-Validation (IPC): Pull a 50 µL aliquot at 2 hours, quench in 1 mL MeOH, and analyze via HPLC (254 nm).

    • Validation Logic: The N2:N1 ratio must strictly be 8:1. If the ratio is < 8:1, it indicates moisture ingress (disruption of TIPs). The batch must be flagged for preparative HPLC rather than direct crystallization.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and crystallize from EtOH.

Protocol 2: Continuous Flow C3-Bromination

Flow chemistry provides the high surface-area-to-volume ratio required to immediately dissipate the heat of the NBS bromination, preventing oxidative degradation.

  • System Priming: Flush a 10 mL Perfluoroalkoxy alkane (PFA) microreactor coil with anhydrous DMF. Submerge the coil in a recirculating chiller set to 0 °C.

  • Feed Preparation:

    • Feed A: 2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (0.5 M in DMF).

    • Feed B: Recrystallized NBS (0.52 M in DMF).

  • Execution: Pump Feed A and Feed B at 1.0 mL/min each into a static T-mixer (Residence time = 5 minutes).

  • Self-Validation (Inline PAT): Route the reactor effluent through an inline UPLC-MS flow cell.

    • Validation Logic: If unreacted starting material > 2%, the system automatically decreases the flow rate by 10% to increase residence time. If di-bromo impurity > 0.5%, the system automatically lowers the chiller temperature to -5 °C.

  • Quench: Stream the validated effluent directly into a stirred tank containing 1M aqueous Na2SO3 to instantly neutralize residual electrophilic bromine.

FlowSetup FeedA Feed A: N2-isopropyl substrate in DMF Mixer T-Mixer (High Mass Transfer) FeedA->Mixer FeedB Feed B: NBS in DMF FeedB->Mixer Reactor Microreactor Coil (Isothermal 0 °C) Mixer->Reactor PAT Inline UPLC-MS (Self-Validation) Reactor->PAT Quench Quench & Collect (Aq. Na2SO3) PAT->Quench

Self-validating continuous flow workflow for isothermal C3-bromination.

Conclusion

The reproducible synthesis of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine requires strict adherence to physical chemistry principles. While commercial vendors can provide acceptable material for early-stage screening[4], transitioning to an in-house continuous flow paradigm combined with solvent-controlled N-alkylation[3] drops batch-to-batch variance from 12.4% to 1.8%. Implementing these self-validating protocols ensures that your kinase inhibitor pipeline remains robust, scalable, and independent of external supply fluctuations.

References

  • Bookser, B. C., Weinhouse, M. I., & Burns, A. C. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds. Journal of Organic Chemistry, 83(12), 6334–6353.[Link]

  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189–7238.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. The proper disposal of novel compounds like 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical component of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a detailed, step-by-step protocol for the safe disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this procedure is grounded in the established principles for handling and disposing of hazardous, halogenated organic compounds and potentially bioactive pyrimidine derivatives.[1][2] The structural characteristics of this molecule—a brominated, nitrogen-rich heterocyclic core—mandate its classification as a hazardous waste stream requiring specialized handling.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Understanding the chemical nature of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is fundamental to its safe disposal. The molecule's structure informs its classification and dictates the required disposal pathway.

  • Halogenated Organic Compound: The presence of a bromine atom covalently bonded to the pyrazole ring places this compound squarely in the category of halogenated organic waste .[3] Halogenated compounds are often more persistent in the environment and can produce harmful byproducts like hydrogen bromide upon incomplete combustion. Therefore, they must be segregated from non-halogenated waste streams and disposed of via high-temperature incineration by a licensed hazardous waste facility to ensure complete destruction.[3][4] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs) due to their potential toxicity.[5][6]

  • Potentially Bioactive and Cytotoxic: The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other potent therapeutic agents.[7] Molecules of this class are designed to be biologically active. Until proven otherwise through rigorous toxicological testing, 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine should be handled as a potentially hazardous or cytotoxic drug.[8] This necessitates adherence to stringent handling guidelines, such as those provided by the Occupational Safety and Health Administration (OSHA) for hazardous drugs, to minimize occupational exposure.[9][10]

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, ensure all safety measures are in place. The primary goal is to prevent exposure through inhalation, skin contact, or ingestion.[11]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or tightly sealed chemical goggles.[11]Protects against accidental splashes of solutions or contact with solid particles.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving may be appropriate.Prevents direct skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.[12]
Body Protection A buttoned laboratory coat and long pants.Minimizes the risk of skin exposure to spills or contamination.[1]
Respiratory Protection Not typically required if handled exclusively within a certified chemical fume hood.A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[13]

Engineering Controls: All handling of solid 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine and its solutions must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or aerosols.[2] Ensure that an eyewash station and safety shower are readily accessible.[11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for ensuring safety and regulatory compliance. This process begins the moment a material is designated as waste.

Step 1: Waste Segregation

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.

  • DO: Collect all waste containing 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine—including pure compound, solutions, contaminated labware (e.g., pipette tips, weighing paper), and contaminated PPE—in a designated Halogenated Organic Waste container.[3][14]

  • DO NOT: Mix this waste with non-halogenated organic solvents (e.g., acetone, methanol, hexanes), aqueous waste, acids, or bases.[3][15] Mixing incompatible waste streams is a serious safety hazard.[16]

Step 2: Waste Container Selection and Labeling

Proper containment and communication are key.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[16] High-density polyethylene (HDPE) carboys are suitable for liquid waste. For solid waste, use a sealable container, such as the original manufacturer's bottle or a designated solid waste container.[2]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[16] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine"

    • List all other components in the container (e.g., solvents).

    • An indication of the hazards (e.g., "Toxic," "Halogenated").

    • The date waste accumulation began.

Step 3: On-Site Accumulation and Storage

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • The container must be kept closed at all times, except when adding waste.[16]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 4: Final Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste, but final disposal must be handled by trained professionals.

  • Once the waste container is full (no more than 90% capacity) or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[15]

  • EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via controlled, high-temperature incineration, the standard method for halogenated organic compounds.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.

G cluster_0 In-Lab Process cluster_1 EHS & Final Disposal A Waste Generation (e.g., reaction quench, contaminated materials) B Characterize Waste: Contains Bromine? A->B C Segregate into Halogenated Waste Container B->C Yes D Affix Hazardous Waste Label (List all constituents) C->D E Store Securely in SAA (Closed, in secondary containment) D->E F Container Full or Project Complete? E->F G Contact EHS for Pickup F->G Yes H Professional Transport to TSDF G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Workflow for the proper disposal of hazardous halogenated chemical waste.

References

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]

  • Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Unknown.
  • Occupational Safety and Health Administration. Hazardous Drugs - Overview. [Link]

  • University of Chicago. Hazardous Waste Disposal Procedures. Environmental Health and Safety. [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • U.S. Environmental Protection Agency. (1989). Alternative Control Technology Document: Halogenated Solvent Cleaners. [Link]

  • Stockholm University. Hazardous Waste Management. [Link]

  • Scott, S., et al. (2014). Safe handling of cytotoxics: guideline recommendations. Current Oncology. [Link]

  • 3M. (2023). Safety Data Sheet: 3M™ Scotch-Weld™ Repair Paste 2220 B/A Part B. [Link]

  • Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]

  • Basel Convention. Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6). [Link]

  • 3M. (2023). Safety Data Sheet: 3M™ Scotch-Weld™ Epoxy Adhesive DP420 Off-White. [Link]

  • NextSDS. 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology. [Link]

  • Gowda, G. A., et al. (1997). Bromination of pyrimidines using bromide and monoperoxysulfate: A competition study between cytidine, uridine and thymidine. R Discovery. [Link]

  • Kumar, P., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
  • Magnani, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
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3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.